3-Methyladamantan-1-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-methyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874259 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33103-93-4 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Adamantane Amines: A Technical Guide to Their History, Discovery, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic alkane with a rigid, diamondoid structure, has served as a foundational scaffold for a class of amine derivatives with significant therapeutic impact.[1] From the serendipitous discovery of their antiviral properties to their crucial role in managing neurodegenerative diseases, adamantane amine compounds have a rich history in medicinal chemistry. This in-depth technical guide explores the core history, discovery, and mechanisms of action of key adamantane amines, providing quantitative data, detailed experimental protocols, and visualizations of their associated signaling pathways to support ongoing research and drug development efforts.
A Historical Journey: From Antivirals to Neuromodulators
The story of adamantane's therapeutic potential begins in the mid-20th century, shortly after its isolation from petroleum and the development of efficient synthetic routes.[2]
The Dawn of Antiviral Therapy: Amantadine and Rimantadine
The first major breakthrough in the therapeutic application of adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride).
-
1963: The antiviral properties of amantadine were first reported.[3][4]
-
1966: Amantadine, under the trade name Symmetrel, received approval from the U.S. Food and Drug Administration (FDA) for the prophylaxis of influenza A virus infections.[3][4] This marked one of the earliest instances of a synthetic antiviral drug being approved for clinical use.[5]
-
1963-1965: Shortly after the discovery of amantadine, rimantadine , a closely related alpha-methyl derivative, was discovered in 1963 and subsequently patented in the U.S. by William W. Prichard at Du Pont & Co. in 1965.[6][7]
-
1993: Rimantadine was approved by the FDA for the treatment and prevention of influenza A.[8][9] It was found to have comparable efficacy to amantadine but with a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects.[10][11]
A timeline of these key discoveries is presented below:
| Year | Event | Key Compound(s) | Significance |
| 1963 | Discovery of antiviral activity.[3][4] | Amantadine | First demonstration of the therapeutic potential of adamantane amines. |
| 1963 | Discovery of rimantadine.[6] | Rimantadine | Development of a derivative with potentially improved properties. |
| 1965 | U.S. patent filed for rimantadine.[6] | Rimantadine | Legal protection and commercial development pathway established. |
| 1966 | FDA approval for influenza A prophylaxis.[3][4] | Amantadine | Landmark approval of one of the first synthetic antiviral drugs. |
| 1968 | Serendipitous discovery of antiparkinsonian effects.[3] | Amantadine | Unforeseen application in neurodegenerative disease. |
| 1993 | FDA approval for influenza A treatment and prophylaxis.[8][9] | Rimantadine | Introduction of a better-tolerated alternative to amantadine. |
A New Frontier in Neuroscience: The Rise of Memantine
While the antiviral applications of adamantane amines were being explored, a separate line of research uncovered their profound effects on the central nervous system, leading to the development of memantine .
-
1963: Memantine was first synthesized and patented by Eli Lilly and Company, initially investigated as an antidiabetic agent, though it proved ineffective for this purpose.[12][13]
-
1972: The central nervous system activity of memantine was discovered.[13]
-
1989: The mechanism of action of memantine was identified as N-methyl-D-aspartate (NMDA) receptor antagonism, a discovery that came after clinical trials had already begun.[12][13]
-
2003: The FDA approved memantine for the treatment of moderate-to-severe Alzheimer's disease.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for the prominent adamantane amine compounds.
Table 1: Pharmacokinetic Properties of Amantadine and Rimantadine
| Parameter | Amantadine | Rimantadine | Reference(s) |
| Bioavailability | 86-90% | Well absorbed | [3],[6] |
| Protein Binding | 67% | 40% | [3],[6] |
| Metabolism | Minimal (mostly acetyl metabolites) | Hepatic hydroxylation and glucuronidation | [3],[6] |
| Elimination Half-life | 10-31 hours | 25.4 ± 6.3 hours | [3],[6] |
| Excretion | Urine (as unchanged drug) | Renal | [3],[6] |
| Peak Plasma Concentration (200mg dose) | 0.65 ± 0.22 µg/mL | 0.25 ± 0.06 µg/mL | [2] |
| % Excreted Unchanged in Urine | 45.7 ± 15.7% | 0.6 ± 0.8% | [2] |
Table 2: Antiviral Efficacy of Amantadine and Rimantadine against Influenza A
| Parameter | Amantadine | Rimantadine | Reference(s) |
| Prophylactic Efficacy (prevention of clinical illness) | 25% (95% CI: 13% to 36%) | Comparable to amantadine (fewer trials) | [10],[11] |
| Prophylactic Efficacy (prevention of confirmed influenza A) | 61% (95% CI: 35% to 76%) | Not statistically significant in reviewed trials | [10] |
| Therapeutic Efficacy (reduction in duration of fever) | 1 day (95% CI: 0.7 to 1.2 days) | 1.24 days (95% CI: -0.76 to -1.71 days) | [10] |
Table 3: Memantine IC50 Values for NMDA Receptor Subtypes
| NMDA Receptor Subtype | IC50 (µM) in 0 Mg²⁺ | IC50 (µM) with varying intracellular Ca²⁺ | Reference(s) |
| NR1/2A | ~0.8 - 1.0 | 2.76 ± 0.27 (<1 nM Ca²⁺) to 0.70 ± 0.06 (50 µM Ca²⁺) | [15],[16],[17] |
| NR1/2B | ~0.5 - 1.0 | - | [15] |
| NR1/2C | ~0.5 - 1.0 | - | [15],[17] |
| NR1/2D | ~0.5 - 1.0 | - | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of adamantane amine compounds.
Synthesis of Adamantane Amines
This two-step procedure involves the reaction of 1-bromoadamantane with acetylamide followed by hydrolysis.
Step 1: Synthesis of N-(1-adamantyl)acetamide
-
In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of sulfuric acid.
-
Heat the mixture to 125 °C for approximately 3.5 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product, N-(1-adamantyl)acetamide, with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[18][19]
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Suspend the N-(1-adamantyl)acetamide in a mixture of water and propylene glycol.
-
Add a strong base, such as sodium hydroxide, to the suspension.
-
Heat the mixture to reflux at 125-130 °C for approximately 7.5 hours to facilitate hydrolysis.
-
After cooling, extract the resulting amantadine base with an organic solvent (e.g., ether).
-
Wash and dry the organic extract.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate amantadine hydrochloride.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[18][19]
This method, based on the original patent by Prichard, involves the reduction of 1-acetyladamantane oxime.[6]
Step 1: Preparation of 1-Acetyladamantane Oxime
-
Dissolve 1-acetyladamantane in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract to obtain the oxime.
Step 2: Reduction to Rimantadine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).
-
Slowly add a solution of 1-acetyladamantane oxime in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for several hours until the reduction is complete (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washes, and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and remove the solvent to yield rimantadine base. The hydrochloride salt can be prepared by treatment with HCl.
A concise two-step synthesis has been developed for memantine hydrochloride.[20][21]
Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane
-
Slowly add 1,3-dimethyladamantane to nitric acid at 20-25 °C over 30 minutes with stirring.
-
Continue stirring for 1 hour, then add formamide over 30 minutes.
-
Heat the mixture to 85 °C for 2 hours.
-
Cool the reaction to 5-10 °C and pour it into ice-cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate under vacuum to obtain the N-formyl intermediate.[20]
Step 2: Hydrolysis to Memantine Hydrochloride
-
To a round-bottom flask, add the N-formyl-1-amino-3,5-dimethyladamantane, water, and concentrated hydrochloric acid.
-
Stir the mixture and heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume under vacuum.
-
Add n-hexane and heat to reflux for 30 minutes.
-
Cool the solution to 5-10 °C for 1 hour to precipitate the white solid of memantine hydrochloride.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum.[20]
Antiviral Activity Assays
This assay is a standard method to determine the antiviral activity of compounds against plaque-forming viruses like influenza.
-
Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.
-
Virus Adsorption: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C to allow for virus adsorption.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the adamantane amine compound and trypsin (to facilitate viral spread).
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Receptor Binding and Ion Channel Assays
This high-throughput assay utilizes the toxic effect of M2 proton channel expression in yeast to screen for inhibitors.[22][23][24]
-
Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the influenza A M2 proton channel. The expression of the functional M2 channel is typically toxic to the yeast, inhibiting its growth.
-
Compound Screening: Plate the yeast cells on a solid or in a liquid growth medium. Add the adamantane amine compounds at various concentrations to the wells.
-
Incubation: Incubate the plates at an appropriate temperature for yeast growth (e.g., 30 °C) for a defined period.
-
Growth Measurement: Measure yeast growth, which can be quantified by optical density (for liquid cultures) or by colony size/number (for solid media).
-
Data Analysis: Compounds that inhibit the M2 proton channel will alleviate its toxicity and restore yeast growth. The concentration of the compound that restores growth by 50% (EC50) can be determined.
This electrophysiological technique directly measures the effect of compounds on NMDA receptor activity.[15][16]
-
Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293 cells) transfected with cDNAs encoding specific NMDA receptor subunits (e.g., NR1 and NR2A).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from these cells. The cell membrane is held at a specific voltage (e.g., -60 mV).
-
NMDA Receptor Activation: Apply a solution containing NMDA receptor agonists (glutamate and glycine) to the cell to elicit an inward current mediated by the opening of NMDA receptor channels.
-
Compound Application: Co-apply the adamantane amine compound (e.g., memantine) at various concentrations with the agonists.
-
Current Measurement: Measure the peak and steady-state inward currents in the presence and absence of the compound.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the NMDA-evoked current. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of adamantane amines are rooted in their distinct interactions with specific molecular targets.
Antiviral Mechanism: Inhibition of the Influenza A M2 Proton Channel
Amantadine and rimantadine exert their antiviral effect by blocking the M2 proton channel of the influenza A virus.[25] This channel is crucial for the viral replication cycle.
Caption: Influenza A M2 proton channel inhibition by adamantane amines.
During viral entry into a host cell, the influenza virus is enclosed in an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virus particle. This acidification is a critical step that facilitates the uncoating of the virus and the release of its RNA into the cytoplasm for replication. Amantadine and rimantadine bind to the pore of the M2 channel, physically obstructing the passage of protons and thereby halting the replication process.
Neuromodulatory Mechanism: NMDA Receptor Antagonism
Memantine's therapeutic effect in Alzheimer's disease is primarily attributed to its role as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.
Caption: Mechanism of memantine as an NMDA receptor antagonist.
In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors. This results in a prolonged influx of calcium ions (Ca²⁺) into the neuron, a phenomenon known as excitotoxicity, which contributes to neuronal damage. Memantine, being an uncompetitive open-channel blocker, preferentially binds to the NMDA receptor channel when it is open. Its low affinity and fast kinetics allow it to leave the channel quickly when glutamate levels are normal, thus preserving physiological synaptic transmission necessary for learning and memory. However, during pathological, prolonged receptor activation, memantine effectively blocks the channel, reducing the excessive Ca²⁺ influx and mitigating excitotoxicity.[26]
Conclusion
The adamantane amine class of compounds represents a remarkable journey of scientific discovery, from their initial promise as antiviral agents to their established role in the management of complex neurodegenerative disorders. The unique structural and physicochemical properties of the adamantane scaffold continue to inspire the design of novel therapeutics. A thorough understanding of their history, quantitative pharmacological profiles, and mechanisms of action, as detailed in this guide, is essential for the researchers, scientists, and drug development professionals working to build upon this important therapeutic legacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Rimantadine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 12. medlink.com [medlink.com]
- 13. Memantine - Wikipedia [en.wikipedia.org]
- 14. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 18. ijpsr.com [ijpsr.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 23. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.arizona.edu [experts.arizona.edu]
- 25. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Properties of 3-Methyladamantan-1-amine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladamantan-1-amine, also known as 3-Methyl-1-adamantanamine or Desmethylmemantine, is a primary aliphatic amine featuring a rigid tricyclic adamantane cage structure. As a close structural analog and a known impurity of the Alzheimer's drug Memantine (3,5-dimethyladamantan-1-amine), it is of significant interest in medicinal chemistry and pharmacology.[1][2] Its theoretical properties are largely extrapolated from its parent compound, Memantine, a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the theoretical physicochemical, spectroscopic, and pharmacological properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, to support further research and drug development efforts.
Physicochemical and Computed Properties
The rigid adamantane core of this compound dictates its key physicochemical properties, such as high lipophilicity and a stable, strain-free conformation. The primary amine group introduces a basic center, influencing its solubility and pKa. Quantitative data, both computed and experimental where available, are summarized below.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₁₁H₁₉N | C₁₁H₂₀ClN | Computed[1][3] |
| Molecular Weight | 165.28 g/mol | 201.74 g/mol | Computed[1][3] |
| Melting Point | Not available | 295-300 °C | Experimental[4] |
| Boiling Point | 232.2 ± 8.0 °C (at 760 Torr) | Not available | Computed |
| Water Solubility | 0.46 g/L (at 25 °C, very slightly soluble) | Freely soluble (inferred) | Experimental/Predicted |
| logP (Octanol-Water) | 2.304 - 3.004 | Not applicable | Computed[1] |
| pKa (Amine) | ~10.4 (Estimated) | Not applicable | Estimated (based on Amantadine[5]) |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | Computed[1] |
| CAS Number | 78056-28-7 | 33103-93-4 | Registry Data[1][3] |
Theoretical Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopy of adamantane derivatives and primary amines, a theoretical profile can be constructed. Commercial suppliers confirm that analytical data (NMR, IR) conforms to the expected structure.[6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features and Interpretation |
| ¹H NMR | - Adamantane Cage Protons: A series of broad, overlapping multiplets between δ 1.2-2.2 ppm, characteristic of the rigid cage structure. - Methyl Protons (-CH₃): A singlet around δ 0.8-1.0 ppm. - Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-3.0 ppm, whose chemical shift is concentration and solvent dependent. The signal may be subject to exchange broadening. |
| ¹³C NMR | - Adamantane Cage Carbons: Multiple signals expected in the δ 28-50 ppm range. The bridgehead carbons (C1 and C3) will be deshielded. C1 (bearing the amine) would appear around δ 50-55 ppm, and C3 (bearing the methyl group) around δ 30-35 ppm. - Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm. |
| Infrared (IR) | - N-H Stretch: Two characteristic weak-to-medium bands for a primary amine in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching). - C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the adamantane and methyl C-H bonds. - N-H Bend (Scissoring): A medium absorption around 1590-1650 cm⁻¹. - C-N Stretch: A weak to medium band in the 1000-1250 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An odd m/z value of 165, consistent with the nitrogen rule. This peak may be of low intensity. - Base Peak/Major Fragments: Alpha-cleavage next to the amine is the predominant fragmentation pathway for aliphatic amines. Loss of an ethyl group from the cage would be a likely fragmentation, but the rigid structure makes fragmentation patterns complex. The most stable carbocation at the bridgehead position would likely be a major fragment. |
Theoretical Pharmacological Profile: NMDA Receptor Antagonism
The primary theoretical pharmacological action of this compound is its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This is inferred from its close structural similarity to Memantine, a clinically approved, uncompetitive (open-channel) NMDA receptor blocker used in the treatment of Alzheimer's disease.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory.[7] Pathological overactivation of this receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a process implicated in neurodegenerative diseases.
Like Memantine, this compound is predicted to act as an open-channel blocker. Its mechanism involves:
-
Requirement for Channel Opening: The molecule can only access its binding site when the NMDA receptor is activated by both glutamate and a co-agonist (glycine or D-serine), leading to channel opening.
-
Voltage-Dependent Block: The positively charged amine group at physiological pH allows the molecule to enter and block the ion channel pore, binding to a site at or near the magnesium (Mg²⁺) binding site. This block is voltage-dependent.
-
Rapid Kinetics: A key feature of Memantine, likely shared by its desmethyl analog, is its rapid on/off binding kinetics. This allows it to preferentially block excessive, tonic NMDA receptor activation while leaving normal, transient synaptic transmission relatively intact, contributing to its favorable side-effect profile compared to other NMDA antagonists.
Table 3: Comparative NMDA Receptor Affinity Data (Memantine)
| Ligand | Receptor Subtype | IC₅₀ Value (µM) | Assay Conditions | Reference |
| Memantine | GluN1/GluN2A | 1.25 ± 0.04 | Whole-cell patch clamp, HEK293T cells | [1] |
| Memantine | Native NMDA Receptors | 1 - 3 | In vitro electrophysiology | |
| Amantadine | GluN1/GluN2B | ~75 (derived from ratio) | Two-electrode voltage clamp, Xenopus oocytes | [4] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound at the NMDA receptor within the glutamatergic synapse.
Caption: Proposed mechanism of this compound at the NMDA receptor.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from established methods for the synthesis of adamantane amines, such as the Ritter reaction.
}``` Caption: General workflow for the synthesis of this compound HCl.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-bromo-3-methyladamantane in a mixture of acetonitrile and concentrated sulfuric acid at 0-5 °C.
-
Ritter Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated base (e.g., 40% NaOH solution) until the pH is >10, keeping the mixture cool in an ice bath. This will precipitate the N-acetyl intermediate. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Hydrolysis: Combine the organic extracts and evaporate the solvent under reduced pressure. To the resulting crude N-(3-methyladamantan-1-yl)acetamide, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours to facilitate hydrolysis of the amide.
-
Crystallization and Isolation: After hydrolysis, allow the solution to cool to room temperature, then place it in an ice bath to promote the crystallization of this compound hydrochloride.
-
Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product. Purity can be assessed by melting point determination and HPLC.
In Vitro NMDA Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a standard competitive binding assay to determine the affinity of this compound for the NMDA receptor channel blocker site.
Workflow Diagram: Binding Assay
Caption: Workflow for a competitive NMDA receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex via homogenization and differential centrifugation. The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Components: The assay is performed in tubes containing:
-
Rat cortical membranes (50-100 µg protein).
-
A fixed concentration of the radiolabeled NMDA channel blocker, typically [³H]MK-801 (e.g., 1-5 nM).
-
Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to ensure receptor activation.
-
Varying concentrations of the test compound, this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Assay buffer to a final volume of 250-500 µL.
-
-
Nonspecific Binding: A parallel set of tubes containing a high concentration of a known unlabeled blocker (e.g., 10 µM MK-801) is included to determine nonspecific binding.
-
Incubation: The tubes are incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed rapidly with several volumes of ice-cold assay buffer to minimize dissociation of the bound ligand while removing all unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by nonlinear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a compelling molecule whose theoretical properties are strongly predictive of its function as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist. Its rigid, lipophilic adamantane core and basic amine functionality define its physicochemical behavior. While direct experimental data on its receptor affinity and detailed spectroscopic analyses are sparse, the extensive characterization of its close analog, Memantine, provides a robust theoretical framework for its mechanism of action and potential as a neuroprotective agent. The protocols provided herein offer a basis for the synthesis and pharmacological evaluation required to experimentally validate these theoretical properties and further explore its potential in drug discovery.
References
- 1. veeprho.com [veeprho.com]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Memantine hydrochloride: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Methyladamantan-1-amine (Memantine) in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyladamantan-1-amine, commonly known as Memantine, is a derivative of amantadine and a prominent therapeutic agent for managing moderate-to-severe Alzheimer's disease (AD).[1][2][3] It is the first in a class of drugs acting on the glutamatergic system to be approved for this indication.[3] Unlike traditional acetylcholinesterase inhibitors, Memantine presents a novel mechanism of action centered on the modulation of N-methyl-D-aspartate (NMDA) receptor activity, addressing the phenomenon of glutamate-mediated excitotoxicity, a key pathological process implicated in various neurodegenerative disorders.[4][5] This guide provides a comprehensive overview of Memantine's core mechanism, associated signaling pathways, quantitative pharmacological data, and key experimental methodologies.
Core Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action of Memantine is its role as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the NMDA receptor.[2][4][6] This specific pharmacological profile is crucial to its therapeutic efficacy and tolerability.
The Glutamate Excitotoxicity Hypothesis
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its interaction with NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[2][4] This process is mediated by a phasic increase in glutamate concentration in the synaptic cleft, leading to a transient influx of calcium (Ca²⁺) ions through the NMDA receptor channel.[7]
In neurodegenerative conditions like Alzheimer's disease, it is hypothesized that chronic, low-level overactivation of NMDA receptors by ambient glutamate leads to a persistent, pathological influx of Ca²⁺.[4][7] This phenomenon, termed excitotoxicity, triggers a cascade of neurotoxic events, including the activation of proteases, nitric oxide synthase, and apoptotic pathways, ultimately culminating in synaptic dysfunction and neuronal death.[5][8]
Memantine's Unique Antagonism
Memantine's therapeutic window is attributed to its distinct interaction with the NMDA receptor channel:
-
Uncompetitive Binding: Memantine only binds within the NMDA receptor's ion channel when it is open, which requires the prior binding of glutamate and a co-agonist (glycine or D-serine). This makes its action dependent on receptor activity, preferentially targeting overactive channels.[2][4]
-
Voltage-Dependency: The binding of Memantine is voltage-dependent. At normal resting membrane potentials, the channel is blocked by magnesium (Mg²⁺) ions. Upon depolarization, Mg²⁺ is displaced, allowing ion flow. Memantine effectively mimics the physiological function of Mg²⁺ but with greater efficacy under conditions of chronic depolarization seen in pathology.[9]
-
Low-to-Moderate Affinity and Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics are critical. This allows it to be displaced from the channel during the large, transient glutamate release that occurs during normal synaptic transmission, thus preserving physiological receptor function necessary for learning and memory.[4] In contrast, high-affinity NMDA receptor antagonists block both pathological and physiological activity, leading to significant side effects.[6]
-
Extrasynaptic Preference: Evidence suggests Memantine has a higher potency at extrasynaptic NMDA receptors, which are often implicated in excitotoxic signaling, compared to synaptic receptors that are crucial for normal neuronal communication.[1]
This combination of properties allows Memantine to selectively inhibit the continuous, low-level pathological activation of NMDA receptors characteristic of neurodegenerative states, while sparing the transient, physiological activation required for cognitive functions.[4][5]
Signaling Pathways Modulated by Memantine
Memantine's neuroprotective effects extend beyond simple channel blockade and involve the modulation of several downstream signaling pathways.
1. Attenuation of Excitotoxic Signaling
By blocking excessive Ca²⁺ influx through NMDA receptors, Memantine prevents the activation of downstream neurotoxic cascades. This primary action helps to preserve neuronal integrity and function.
References
- 1. Memantine - Wikipedia [en.wikipedia.org]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. "Memantine: An oral NMDA antagonist for the treatment of moderate-to-se" by Brett Feret and Dicks [digitalcommons.uri.edu]
- 4. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 6. Dementia of Alzheimer's disease and other neurodegenerative disorders--memantine, a new hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 8. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of 3-Methyladamantan-1-amine (Memantine) Receptor Binding
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth guide to the computational modeling of 3-Methyladamantan-1-amine, known clinically as Memantine, and its interaction with its primary neural target. The document outlines its receptor binding profile, details the computational and experimental methodologies used to characterize this binding, and illustrates the associated signaling pathways.
Introduction: The Role of Memantine in Neuromodulation
This compound (Memantine) is a well-established therapeutic agent used in the management of moderate-to-severe Alzheimer's disease.[1][2][3] Its neuroprotective effects stem from its action as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4][5][6] Unlike high-affinity antagonists that can cause significant side effects by completely shutting down NMDA receptor activity, Memantine's unique pharmacodynamics allow it to preferentially block excessive, pathological receptor activation while preserving normal physiological function.[1][2] This guide explores the computational methods used to elucidate the binding mechanism of Memantine to the NMDA receptor, a critical step in understanding its therapeutic efficacy and in the development of novel neuromodulatory agents.
Receptor Binding Profile of Memantine
Memantine's primary therapeutic action is mediated through its binding to the NMDA receptor ion channel. However, it also exhibits affinity for other receptors, which may contribute to its overall pharmacological profile. The following table summarizes the quantitative binding affinities of Memantine for its primary target and key secondary receptors.
| Receptor Target | Ligand Type | Binding Affinity (Ki / IC50) | Brain Region/Assay Condition | Reference |
| NMDA Receptor | Uncompetitive Antagonist | IC50: 0.5 - 10 µM | At hyperpolarized potentials (-30 to -70 mV) | [1] |
| IC50: ~0.46 µM | Rat NR1a/2B receptors at -70 mV | [6] | ||
| IC50: ~22 nM | Extrasynaptic NMDA receptors | [5][6] | ||
| Dopamine D2 Receptor | Agonist | IC50: 137 - 917 nM | --- | [5] |
| Serotonin 5-HT3 Receptor | Antagonist | Ki: ~1 µM | --- | [6] |
| Nicotinic Acetylcholine α7 Receptor | Non-competitive Antagonist | IC50: 340 - 5000 nM | --- | [5] |
Computational Modeling Workflow for Ligand-Receptor Interaction
The computational investigation of Memantine's binding to the NMDA receptor follows a structured workflow. This process allows researchers to predict and analyze the binding pose, affinity, and stability of the ligand-receptor complex at an atomic level. A high-resolution structure of Memantine bound to the GluN1-GluN2B NMDA receptor, obtained through cryo-electron microscopy (PDB ID: 7SAD), serves as an excellent foundation for these computational studies.[7]
Key Methodologies:
-
Ligand Preparation: A 3D structure of this compound is generated. The geometry is optimized, and partial atomic charges are assigned using quantum mechanical calculations or standard force fields (e.g., AM1-BCC).
-
Receptor Preparation: The cryo-EM structure of the NMDA receptor (e.g., PDB: 7SAD) is used.[7] Non-essential water molecules and co-factors are removed, hydrogen atoms are added, and protonation states of ionizable residues are assigned. The binding site is defined as the central ion channel pore, lined by transmembrane helices.
-
Molecular Docking: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation of Memantine within the NMDA receptor's ion channel. The search space is centered within the pore, and the program samples numerous poses, scoring them based on a function that approximates binding affinity.[3][8]
-
Molecular Dynamics (MD) Simulation: The most favorable docked pose is used as the starting point for an MD simulation. This simulation places the complex in a solvated, physiologically relevant environment to observe its dynamic behavior over time (nanoseconds to microseconds). MD simulations provide insights into the stability of the binding pose and the specific interactions (e.g., hydrophobic contacts, hydrogen bonds) that maintain the complex.[7]
Studies have identified that the two methyl groups of Memantine are critical for its high affinity, fitting into hydrophobic pockets formed by residues such as A645 on the GluN1 subunit and A644 on the GluN2B subunit.[2] Computational models are essential for visualizing and quantifying these crucial interactions.
Experimental Protocol: Radioligand Displacement Assay
Computational predictions of binding affinity must be validated experimentally. The radioligand displacement assay is a gold-standard method for determining the binding affinity (Ki) of an unlabeled compound (like Memantine) by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the target receptor.
Objective: To determine the Ki of Memantine for the PCP binding site within the NMDA receptor channel using [³H]MK-801.
Materials:
-
Rat cortical membrane homogenates (source of NMDA receptors).
-
[³H]MK-801 (radioligand).
-
Unlabeled Memantine (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glutamate and Glycine (to open the receptor channel).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex) through homogenization and differential centrifugation.[9]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]MK-801 (typically near its Kd value), and co-agonists glutamate and glycine.
-
Competitive Binding: Add varying concentrations of unlabeled Memantine to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled blocker like PCP or unlabeled MK-801).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[10]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³H]MK-801 as a function of the Memantine concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of Memantine that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
NMDA Receptor Signaling and Memantine's Mechanism of Action
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4][11][12] Its activation is a multi-step process that allows it to function as a molecular coincidence detector.
Mechanism of Action:
-
Activation: For the channel to open, two conditions must be met simultaneously: the binding of co-agonists glutamate and glycine (or D-serine), and sufficient depolarization of the postsynaptic membrane to expel a magnesium ion (Mg²⁺) that blocks the channel pore at resting potential.[4][11][12]
-
Calcium Influx: Upon opening, the channel is permeable to Na⁺ and, crucially, Ca²⁺. The influx of Ca²⁺ acts as a second messenger, activating downstream signaling cascades that underpin synaptic plasticity, such as long-term potentiation (LTP).[11][12]
-
Excitotoxicity: In pathological conditions like Alzheimer's disease, excessive glutamate release leads to chronic receptor activation and a massive influx of Ca²⁺. This "excitotoxicity" triggers harmful enzymatic pathways, leading to neuronal damage and death.[3][4]
-
Memantine's Intervention: As an open-channel blocker, Memantine can only enter and bind to its site within the pore when the receptor is active.[2][6] By physically occluding the channel, it blocks the flow of ions, reducing the excessive Ca²⁺ influx. Its fast kinetics and voltage dependency ensure that it can dissociate from the channel during transient, physiological signaling, thus preserving normal function while targeting sustained, pathological activation.[1][6]
Conclusion
The therapeutic success of this compound (Memantine) is deeply rooted in its precise molecular interaction with the NMDA receptor. Computational modeling provides an indispensable toolkit for dissecting this interaction at an atomic level. By integrating molecular docking, dynamics simulations, and free energy calculations with experimental validation through methods like radioligand binding assays, researchers can build a comprehensive understanding of Memantine's binding mechanism. This synergy not only explains the drug's unique clinical profile but also provides a robust framework for the rational design of next-generation neuromodulatory agents with improved efficacy and safety profiles.
References
- 1. Computational Modeling of Therapy with the NMDA Antagonist in Neurodegenerative Disease: Information Theory in the Mechanism of Action of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Memantine - Wikipedia [en.wikipedia.org]
- 6. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico ADME/T Profile of 3-Methyladamantan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladamantan-1-amine, a derivative of adamantane, shares structural similarities with memantine, a clinically important NMDA receptor antagonist used in the management of Alzheimer's disease.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile of drug candidates is a critical component of the early stages of drug discovery and development. In silico modeling provides a rapid and cost-effective approach to predict these properties, helping to identify potential liabilities and guide further experimental studies.[3][4] This technical guide provides a comprehensive overview of the predicted in silico ADME/T properties of this compound, leveraging data from its close analog, memantine, and established computational methodologies.
Physicochemical Properties
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N | [5][6] |
| Molecular Weight | 165.28 g/mol | [5][6] |
| LogP | 2.304 | [6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 0 | [6] |
In Silico ADME/T Prediction Workflow
The following diagram illustrates a generalized workflow for the in silico prediction of ADME/T properties, a process that integrates various computational models to assess the viability of a drug candidate.
Predicted ADME Profile
Due to the limited direct experimental or in silico data for this compound, the ADME profile of its close structural analog, memantine (3,5-dimethyladamantan-1-amine), provides a valuable surrogate for prediction.[7][8]
| ADME Parameter | Predicted Characteristic for this compound (inferred from Memantine) | Supporting Evidence for Memantine |
| Absorption | Likely to have good oral bioavailability. | Memantine exhibits linear pharmacokinetics and is well-absorbed.[9] Adamantane scaffolds are often used to enhance bioavailability.[10] |
| Distribution | Expected to cross the blood-brain barrier (BBB). | Memantine is a CNS-active drug, indicating BBB penetration.[9] In silico tools predict BBB permeability for adamantane derivatives.[11] |
| Moderate plasma protein binding. | Memantine is approximately 45% bound to plasma proteins.[8] | |
| Metabolism | Expected to undergo limited metabolism. | About 48% of memantine is excreted unchanged.[8] The adamantane cage is generally resistant to metabolic degradation.[12] |
| Unlikely to be a significant inhibitor of major CYP450 enzymes. | Memantine shows minimal inhibition of CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4.[8] | |
| Excretion | Primarily excreted unchanged in the urine. | The majority of an administered dose of memantine is recovered in the urine as the parent drug and its N-glucuronide conjugate.[8] |
Predicted Metabolism of this compound
The metabolic fate of this compound is anticipated to be similar to that of memantine, which involves minor modifications to the amine group and hydroxylation of the adamantane core. The primary routes are predicted to be N-glucuronidation, hydroxylation, and N-oxidation.
Predicted Toxicity Profile
The toxicity profile of this compound can be inferred from general toxicological principles and data on similar adamantane derivatives. In silico toxicity models are crucial for flagging potential liabilities early in development.[13]
| Toxicity Endpoint | In Silico Prediction | Rationale/Supporting Data |
| hERG Inhibition | Low risk | Adamantane derivatives are not commonly associated with hERG liability. |
| Mutagenicity (Ames) | Low risk | The chemical structure lacks typical structural alerts for mutagenicity. |
| Carcinogenicity | Low risk | No structural alerts for carcinogenicity are apparent. |
| Acute Toxicity (LD₅₀) | Predicted to be in toxicity class IV (1000 mg/kg for a similar compound). | In silico tools like ProTox-II can predict oral toxicity based on structural analogs.[11] |
The logical relationship for assessing toxicity often involves a hierarchical approach, starting from broad structural alerts to more specific endpoint predictions.
Methodologies for In Silico ADME/T Prediction
The predictions outlined in this guide are based on established in silico methodologies. A detailed description of these experimental protocols is provided below.
1. Physicochemical Property Calculation:
-
Protocol: Molecular descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are calculated from the 2D structure of the molecule.
-
Methodology: Algorithms based on atomic contributions or fragment-based methods are employed. For example, the Wildman-Crippen method for LogP calculation. These are foundational inputs for many ADME models.
2. Absorption, Distribution, and Excretion Modeling:
-
Protocol: Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating calculated molecular descriptors with experimentally determined ADME properties for a large set of diverse compounds.
-
Methodology: Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms (e.g., support vector machines, random forests) are used to build the predictive models. Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) are commonly modeled.[3][14]
3. Metabolism Prediction:
-
Protocol: The prediction of metabolic fate involves identifying potential sites of metabolism (SOM) and the resulting metabolites.
-
Methodology: This can be achieved through expert systems that use rule-based transformations derived from known metabolic reactions or through machine learning models trained on large databases of metabolic data.[15] Models for predicting the inhibition or substrate specificity for major Cytochrome P450 (CYP) isoforms are also critical components of metabolism prediction.[16] Neural machine translation models have also been applied to predict metabolites from the parent drug structure.[17]
4. Toxicity Prediction:
-
Protocol: In silico toxicity assessment aims to predict various toxicity endpoints, including hERG inhibition, mutagenicity, carcinogenicity, and acute toxicity.
-
Methodology: A combination of approaches is used, including the identification of structural alerts (toxicophores), QSAR modeling, and read-across from structurally similar compounds with known toxicity data.[11][13] Web-based platforms like ProTox-II and admetSAR integrate multiple models to provide a comprehensive toxicity profile.[11][18]
Conclusion
This technical guide provides an in-depth in silico ADME/T prediction for this compound. Based on its physicochemical properties and the well-characterized profile of its close analog, memantine, this compound is predicted to have a favorable pharmacokinetic profile, including good oral absorption, CNS penetration, and limited metabolism. The predicted toxicity profile appears to be of low concern. These in silico findings provide a strong basis for prioritizing this compound for further experimental investigation in the drug discovery pipeline. It is important to note that these are predictive data and should be confirmed with in vitro and in vivo studies.
References
- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (3S)-3,5-dimethyladamantan-1-amine | C12H21N | CID 11263842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound hydrochloride [myskinrecipes.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of drug metabolites using neural machine translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Adamantane Cage: Unlocking the Structure-Activity Relationship of 3-Methyladamantan-1-amine Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile building block in medicinal chemistry. Its unique properties have led to the development of drugs targeting a range of conditions, from viral infections to neurodegenerative diseases. Among the numerous adamantane derivatives, 3-Methyladamantan-1-amine and its analogs represent a critical area of research, demonstrating significant activity as both antiviral agents and modulators of the central nervous system. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Neuroprotective Activity: Targeting the NMDA Receptor
This compound, also known as desmethylmemantine, is a close structural analog of memantine (1-amino-3,5-dimethyladamantane), a well-known drug for the treatment of Alzheimer's disease. The primary mechanism of action for these compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative disorders.
Structure-Activity Relationship for NMDA Receptor Antagonism
The affinity of adamantane derivatives for the NMDA receptor channel is highly dependent on the substitution pattern on the adamantane cage. The presence and nature of alkyl groups at the bridgehead positions (C3, C5, C7) significantly influence binding affinity.
Key SAR Observations:
-
Effect of Alkyl Substitution: The introduction of methyl groups at the 3 and 5 positions of the adamantane cage, as seen in memantine, generally enhances binding affinity to the NMDA receptor compared to the unsubstituted amantadine. This compound represents an intermediate step in this substitution pattern.
-
Size and Lipophilicity of Substituents: While systematic studies directly comparing a homologous series of 3-alkyladamantan-1-amines are limited, available data suggests that the size and lipophilicity of the substituent at the 3-position play a crucial role.
-
Amino Group: The primary amine at the 1-position is essential for activity, as it is believed to interact with the magnesium binding site within the NMDA receptor channel.
Quantitative Data: NMDA Receptor Binding Affinities
The following table summarizes the binding affinities of selected 3-substituted adamantane-1-amine derivatives for the NMDA receptor, as determined by radioligand binding assays.
| Compound | 3-Substituent | 5-Substituent | IC50 (µM) | Ki (µM) | Brain Region | Reference |
| Amantadine | H | H | - | 10.5 ± 6.1 | Human Frontal Cortex | [1] |
| This compound | CH₃ | H | - | - | - | - |
| Memantine | CH₃ | CH₃ | 1.28 ± 0.10 | 0.54 ± 0.23 | Rat Hippocampal Neurons / Human Frontal Cortex | [1][2] |
Note: Direct quantitative data for this compound's NMDA receptor binding affinity was not found in the reviewed literature, highlighting a gap in current research.
Antiviral Activity: Targeting the Influenza A M2 Proton Channel
The antiviral properties of aminoadamantanes, particularly against influenza A virus, were the first to be discovered and clinically utilized. These compounds inhibit the M2 proton channel, a homotetrameric protein essential for the viral replication cycle. By blocking this channel, they prevent the acidification of the viral core, which is necessary for the uncoating and release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.
Structure-Activity Relationship for M2 Channel Inhibition
The effectiveness of adamantane derivatives as M2 inhibitors is influenced by the substituents on the adamantane nucleus.
Key SAR Observations:
-
Amine Group: The primary amine is critical for blocking the proton translocation through the M2 channel.
-
Cage Substituents: While amantadine is unsubstituted, derivatives with small alkyl groups can retain or even slightly improve activity. However, larger or more complex substitutions can be detrimental. The precise impact of a 3-methyl group in the context of M2 inhibition requires further specific investigation.
Quantitative Data: Anti-Influenza A Activity
The following table presents the 50% inhibitory concentration (IC50) values for various aminoadamantane derivatives against different strains of influenza A virus.
| Compound | Derivative | Influenza A Strain | IC50 (µM) | Reference |
| Amantadine | 1-aminoadamantane | H2N2 | - | |
| Rimantadine | α-methyl-1-adamantanemethylamine | H2N2, H3N2 | - | |
| Compound 4a | N-(1-adamantyl)acetamide | H2N2 | Markedly Active | |
| Compound 5a | 1-(1-adamantyl)ethanone oxime | H2N2, H3N2 | Markedly Active | |
| Compound 6a | N-(1-adamantyl)benzamide | H2N2, H3N2 | Markedly Active | |
| Compound 7a | N-(1-adamantyl)-2-phenylacetamide | H2N2, H3N2 | Markedly Active | |
| Compound 4b | N-(1-adamantyl)propionamide | H1N1, H2N2 | Markedly Active | |
| Compound 4c | N-(1-adamantyl)butyramide | H1N1 | Markedly Active | |
| Compound 6d | N-(1-adamantyl)-4-nitrobenzamide | H1N1 | Markedly Active |
Note: "Markedly Active" indicates that the compounds showed significant activity, though specific IC50 values were not provided in the source. The antiviral activity of this compound itself has not been extensively reported in comparative studies.
Other Potential Targets: Sigma-1 Receptors
Recent research has indicated that adamantane derivatives, including those related to this compound, may also interact with sigma-1 receptors. These receptors are intracellular chaperones involved in various cellular functions, including the modulation of ion channels and intracellular calcium signaling. The affinity for sigma-1 receptors could contribute to the overall pharmacological profile of these compounds.
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound | Ki (µM) | Reference |
| Amantadine | 20.25 ± 16.48 | [3] |
| Memantine | 19.98 ± 3.08 | [3] |
| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through complex signaling pathways. Understanding these pathways and the experimental methods used to study them is crucial for further drug development.
NMDA Receptor-Mediated Signaling
Antagonism of the NMDA receptor by this compound analogs is expected to modulate downstream signaling cascades involved in neuronal survival and plasticity.
Caption: NMDA Receptor Antagonism by this compound Derivatives.
Modulation of Intracellular Signaling Cascades
Memantine has been shown to modulate key signaling pathways such as the PI3K/Akt/mTOR and Nrf2/HO-1 pathways, which are critical for cell survival, proliferation, and antioxidant response.
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Methyladamantan-1-amine as an NMDA Receptor Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methyladamantan-1-amine, a close structural analog of the clinically approved drug memantine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Due to a lack of publicly available, specific quantitative data for this compound, this guide utilizes data from its well-researched counterpart, memantine, as a proxy to illustrate the pharmacological profile of this class of adamantane derivatives. This approach allows for a detailed exploration of the compound's expected behavior as an NMDA receptor antagonist.
Introduction to this compound
This compound, also known as desmethylmemantine, belongs to the family of adamantane derivatives, which are characterized by their rigid, cage-like hydrocarbon structure. This unique scaffold imparts favorable pharmacokinetic properties, including high lipophilicity and metabolic stability. Like memantine, this compound is expected to function as a low-affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor. This mechanism of action is of significant therapeutic interest as it allows for the preferential blockade of excessive receptor activation, which is implicated in various neurological disorders, while preserving normal physiological synaptic transmission.
Mechanism of Action: Uncompetitive NMDA Receptor Antagonism
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory formation. Its overactivation, however, leads to excitotoxicity and neuronal cell death. Uncompetitive antagonists like this compound bind to a site within the ion channel pore, but only when the channel is open. This state-dependent binding confers its therapeutic window.
The key features of this mechanism are:
-
Requirement for Channel Opening: The antagonist can only access its binding site after the receptor has been activated by the binding of both glutamate and a co-agonist (glycine or D-serine), and the subsequent depolarization of the neuronal membrane which removes the magnesium (Mg2+) block.
-
Voltage-Dependency: The binding of the positively charged amine group of the antagonist to its site within the channel is influenced by the membrane potential.
-
Low Affinity and Fast Kinetics: A rapid on-off rate allows the antagonist to leave the channel quickly once the pathological overstimulation ceases, permitting the resumption of normal synaptic activity.
Quantitative Pharmacological Data
Table 1: In Vitro Potency (IC50) of Memantine as an NMDA Receptor Antagonist
| Assay Type | Preparation | IC50 (µM) | Reference(s) |
| NMDA-induced currents | Cultured superior colliculus neurones | 2.2 ± 0.2 | [1] |
| NMDA receptor-mediated LTP induction | Rat hippocampal slices | 11.6 ± 0.53 | [1] |
| (+)MK-801 binding displacement | Rat brain homogenates | 1-3 | [2] |
Table 2: Comparative Binding Affinities of Adamantane Derivatives
| Compound | Brain Region | Target Site | KD (nM) or Ki (µM) | Reference(s) |
| Memantine | Cortex | PCP Site | KD: 4.59 nM (for [3H]MK-801) | [3] |
| Amantadine | Cerebellum | PCP Site | Lower affinity than MK-801 | [3] |
| Memantine | Striatum | PCP Site | High and Low affinity sites observed | [3] |
| Memantine | - | NMDA Receptor | Ki: ~1 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of an uncompetitive NMDA receptor antagonist.
Objective: To quantify the potency of this compound in inhibiting NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 5 K-EGTA, 0.5 CaCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonist solution: External solution containing a known concentration of NMDA (e.g., 100 µM).
-
Test compound solutions: Agonist solution containing varying concentrations of this compound.
Procedure:
-
Preparation: Prepare stock solutions of NMDA and this compound. On the day of the experiment, dilute to final concentrations in the external solution.
-
Cell Preparation: Plate cultured neurons on coverslips or prepare acute brain slices.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal upon contact with the cell membrane.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Perfuse the cell with the agonist solution to evoke a stable baseline NMDA receptor-mediated inward current.
-
Apply the test compound solutions with increasing concentrations of this compound.
-
Record the steady-state current at each concentration.
-
Perform a washout with the agonist solution to ensure reversibility.
-
-
Data Analysis:
-
Measure the peak inward current at each antagonist concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines the methodology to determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Objective: To determine the binding affinity of this compound for the NMDA receptor channel.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Homogenizer.
-
Centrifuge.
-
Radioligand (e.g., [3H]MK-801).
-
Scintillation counter.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound).
-
Non-specific binding control (e.g., high concentration of unlabeled MK-801).
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a constant concentration of the radioligand ([3H]MK-801).
-
Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Blockade of NMDA receptors by this compound primarily prevents the excessive influx of calcium (Ca2+) into neurons. This modulation of intracellular Ca2+ levels has significant downstream effects on various signaling cascades implicated in both neuronal survival and excitotoxicity.
Conclusion
This compound holds promise as a therapeutic agent due to its expected properties as an uncompetitive NMDA receptor antagonist. Its structural similarity to memantine suggests a favorable pharmacological profile characterized by low affinity, voltage-dependency, and rapid kinetics. These attributes are crucial for mitigating the side effects associated with high-affinity NMDA receptor antagonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of neurological disorders characterized by NMDA receptor-mediated excitotoxicity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such future research endeavors.
References
- 1. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine hydrochloride: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Neuroprotective Landscape of 3-Methyladamantan-1-amine (Memantine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladamantan-1-amine, commonly known as Memantine, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate-to-severe Alzheimer's disease. Its neuroprotective properties, primarily attributed to the mitigation of glutamate-induced excitotoxicity, have been the subject of extensive research. This technical guide provides an in-depth exploration of the core mechanisms underlying Memantine's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and therapeutic innovation in the realm of neurodegenerative disorders.
Introduction
This compound, or Memantine, is a derivative of adamantane.[1][2] It is clinically approved for the treatment of Alzheimer's disease, where it has demonstrated modest benefits in improving cognition, mood, and the ability to perform daily activities.[3][4] The primary pharmacological action of Memantine is its role as a non-competitive, low-to-moderate affinity antagonist of the NMDA receptor.[5][6] This mechanism is crucial in preventing the neuronal damage caused by excessive glutamate, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of various neurodegenerative diseases.[6] Beyond its primary target, emerging evidence suggests that Memantine's neuroprotective effects may also involve the modulation of other signaling pathways, including those involving nicotinic acetylcholine receptors and the production of neurotrophic factors.[5][7]
Core Mechanism of Action: NMDA Receptor Antagonism
The cornerstone of Memantine's neuroprotective effect lies in its interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory.[6] Under pathological conditions, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺). This Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis and necrosis.[8]
Memantine acts as an open-channel blocker of the NMDA receptor. It enters the channel when it is open and physically obstructs the flow of ions.[3] Its low affinity and rapid "off-rate" kinetics are key to its therapeutic window; it preferentially blocks the sustained, pathological activation of extrasynaptic NMDA receptors without significantly interfering with the transient, physiological activation required for normal synaptic transmission.[3][6]
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. bio-optica.it [bio-optica.it]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
A Technical Guide to the Physicochemical Properties of 3-Methyladamantan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladamantan-1-amine, a derivative of the adamantane family, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to memantine, a clinically approved drug for the treatment of Alzheimer's disease, positions it as a valuable subject of research for potential neuroprotective and antiviral applications.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its primary mechanism of action.
Physicochemical Properties
The unique, rigid, cage-like structure of the adamantane nucleus imparts distinct physicochemical characteristics to its derivatives. These properties are crucial for understanding the compound's pharmacokinetics and pharmacodynamics.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N | [2][3][4][5][6] |
| Molecular Weight | 165.28 g/mol | [2][6][7] |
| CAS Number | 78056-28-7 | [2][3][5][6] |
| Appearance | Solid (predicted) | |
| IUPAC Name | This compound | [3][5] |
Table 2: Experimentally Determined and Computed Physicochemical Data
| Property | Value | Method | Source |
| Melting Point | 295-300 °C | Not specified | [4][8] |
| Boiling Point | No data available | - | [4] |
| Water Solubility | Very slightly soluble (0.46 g/L at 25 °C) | Predicted | |
| logP (Octanol-Water Partition Coefficient) | 2.304 | Computed | [2][6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computed | [2][6] |
| pKa (Predicted) | ~10.5 | Prediction based on amine basicity | |
| Hydrogen Bond Donors | 1 | Computed | [2][6] |
| Hydrogen Bond Acceptors | 1 | Computed | [2][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols related to the synthesis and characterization of this compound.
Synthesis of this compound via the Ritter Reaction
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as that derived from a tertiary alcohol or an alkyl halide in the presence of a strong acid.[3][9] The resulting amide can then be hydrolyzed to yield the corresponding amine. A plausible synthetic route to this compound starts from 1-bromo-3-methyladamantane.
Materials:
-
1-bromo-3-methyladamantane
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Carbocation Formation and Nucleophilic Attack: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-bromo-3-methyladamantane in an excess of acetonitrile.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The sulfuric acid facilitates the formation of the stable 3-methyl-1-adamantyl cation.
-
The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
-
Reaction Work-up: After the addition of sulfuric acid is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Hydrolysis of the Amide: The resulting N-(3-methyladamantan-1-yl)acetamide is then hydrolyzed to the amine. This can be achieved by heating the intermediate with a strong base, such as a concentrated solution of sodium hydroxide.
-
Isolation and Purification: After hydrolysis, extract the product, this compound, with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude amine can be further purified by recrystallization or sublimation.
Experimental Workflow for Synthesis
References
- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Therapeutic Potential of 3-Methyladamantan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyladamantan-1-amine, also known as Desmethylmemantine, is a structural analog of the Alzheimer's disease drug, Memantine. This technical guide provides a comprehensive overview of its core pharmacology, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, its principal therapeutic target. This document summarizes the available quantitative data, details relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. Due to the limited publicly available data specifically for this compound, this guide leverages the extensive research on its close analog, Memantine, to infer its pharmacological profile, clearly indicating where such extrapolations are made.
Introduction
This compound is a primary aliphatic amine featuring a tricyclic adamantane cage structure with a single methyl group at the 3-position.[1][2] Its structural similarity to Memantine (3,5-dimethyladamantan-1-amine), a well-established, clinically used NMDA receptor antagonist, positions it as a compound of significant interest for neurological research and drug development.[1] The adamantane moiety confers unique physicochemical properties, including high lipophilicity and a rigid conformational structure, which are crucial for its biological activity.[3] This guide explores the therapeutic potential of this compound by examining its mechanism of action, target interactions, and the methodologies employed to elucidate these properties.
Primary Therapeutic Target: The NMDA Receptor
The principal therapeutic target for this compound is the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5] Overactivation of the NMDA receptor by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in various neurodegenerative disorders, including Alzheimer's disease.[4][6]
Mechanism of Action
This compound is presumed to act as an uncompetitive, open-channel blocker of the NMDA receptor, a mechanism it likely shares with Memantine.[7][8] This mode of action is characterized by the drug binding to a site within the receptor's ion channel, thereby physically occluding the passage of ions.[7] This blockade is voltage-dependent and requires the channel to be in an open state, meaning the drug preferentially targets overactive channels while sparing those involved in normal synaptic transmission.[5]
The interaction of adamantane amines with the NMDA receptor channel is influenced by the number and position of methyl groups on the adamantane cage. Studies comparing amantadine (no methyl groups), memantine (two methyl groups), and trimethylamantadine (three methyl groups) have shown that the methyl groups are crucial for binding affinity.[4] They are thought to interact with hydrophobic pockets within the channel pore, specifically with alanine residues on the third transmembrane helices of the GluN1 and GluN2 subunits.[4]
Quantitative Data: Receptor Binding and Potency
Table 1: Binding Affinities of Adamantane Derivatives at the NMDA Receptor
| Compound | Brain Region | K | B | Reference |
| [³H]MK-801 | Cortex | 4.59 | 0.836 | [9] |
| [³H]MK-801 | Cerebellum | 25.99 | 0.573 | [9] |
| [³H]MK-801 | Striatum (High Affinity) | 1.43 | 0.272 | [9] |
| [³H]MK-801 | Striatum (Low Affinity) | 12.15 | 1.76 | [9] |
Table 2: IC50 Values of Adamantane Amines for NMDA Receptor Blockade
| Compound | Receptor Subunit | IC | Reference |
| Memantine | GluN1/GluN2B (Wild-Type) | 0.33 ± 0.02 | [4] |
| Amantadine | GluN1/GluN2B (Wild-Type) | 24.7 ± 1.5 | [4] |
| Trimethylamantadine | GluN1/GluN2B (Wild-Type) | 3.5 | [4] |
| Memantine | GluN1/2A (< 1 nM [Ca²⁺]i) | 2.76 ± 0.27 | [6] |
| Memantine | GluN1/2A (10 µM [Ca²⁺]i) | 0.69 ± 0.05 | [6] |
| Ketamine | GluN1/2A (< 1 nM [Ca²⁺]i) | 0.82 ± 0.04 | [6] |
| Ketamine | GluN1/2A (10 µM [Ca²⁺]i) | 0.78 ± 0.03 | [6] |
Note: The IC50 values for Memantine are shown to be dependent on intracellular calcium concentration, highlighting the complexity of its interaction with the NMDA receptor.
Experimental Protocols
The characterization of this compound's interaction with the NMDA receptor would involve a combination of binding assays, functional assays, and synthesis protocols.
Synthesis of this compound
A plausible synthesis for this compound hydrochloride can be adapted from established methods for related adamantane amines.[10]
Protocol: Two-Step Synthesis from 1-Methyladamantane
-
Formylation: 1-Methyladamantane is reacted with formamide and nitric acid. The mixture is heated to afford N-(3-methyl-adamantan-1-yl)formamide.
-
Hydrolysis: The resulting formamide intermediate is then hydrolyzed using an aqueous solution of hydrochloric acid under reflux conditions.
-
Purification: The reaction mixture is cooled, and the precipitated this compound hydrochloride is collected by filtration, washed, and dried.
This protocol is a general representation and would require optimization of reaction conditions, such as temperature, reaction time, and molar ratios of reactants.
NMDA Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for its target receptor.
Protocol: [³H]MK-801 Displacement Assay
-
Membrane Preparation: Synaptic membranes are prepared from a specific brain region (e.g., cortex) of a model organism (e.g., rat).
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]MK-801 and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a displacement curve, from which the IC
50(the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki(inhibitory constant) can be calculated.
Functional Characterization of NMDA Receptor Antagonism
4.3.1. Electrophysiology (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion flow through single or populations of ion channels.[11]
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Primary neuronal cultures or cell lines expressing specific NMDA receptor subtypes are used.[6][11]
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).
-
Drug Application: The test compound (this compound) is applied at various concentrations, and the inhibition of the NMDA-evoked current is measured.
-
Data Analysis: Concentration-response curves are constructed to determine the IC
50of the compound. The voltage-dependency of the block can be assessed by measuring the inhibition at different holding potentials.[11]
4.3.2. Calcium Imaging
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentrations, which is a downstream effect of NMDA receptor activation.[12][13]
Protocol: Fura-2 Calcium Imaging
-
Cell Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.
-
Stimulation: NMDA receptor activation is induced by the application of NMDA and a co-agonist.
-
Drug Application: The effect of this compound is assessed by pre-incubating or co-applying the compound with the agonists.
-
Data Acquisition and Analysis: The ratio of fluorescence emission at the two excitation wavelengths is calculated over time. A decrease in the NMDA-induced calcium transient in the presence of the compound indicates an antagonistic effect.
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling and Blockade by this compound.
Experimental Workflow
Caption: General Experimental Workflow for Characterizing this compound.
Structure-Activity Relationship
Caption: Structure-Activity Relationship of Adamantane Amines at the NMDA Receptor.
Conclusion
This compound represents a promising, yet under-investigated, modulator of the NMDA receptor. Based on the extensive data available for its close analog, Memantine, it is predicted to be an uncompetitive open-channel blocker with therapeutic potential for neurological disorders characterized by excitotoxicity. This technical guide provides a foundational understanding of its likely pharmacological profile and outlines the key experimental approaches for its further characterization. Future research should focus on obtaining specific quantitative data for this compound to precisely define its potency, selectivity, and therapeutic window.
References
- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 2. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyladamantan-1-amine from 1-bromo-3-methyladamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Methyladamantan-1-amine, a key intermediate in pharmaceutical research, from 1-bromo-3-methyladamantane. The primary method detailed is the Ritter reaction, a robust and widely used method for the amination of tertiary alkyl halides.
Introduction
This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon.[1] Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, including metabolic stability and lipophilicity. This amine serves as a crucial building block in the synthesis of various biologically active compounds. The synthesis from 1-bromo-3-methyladamantane is a key transformation, often accomplished via nucleophilic substitution, with the Ritter reaction being a prominent and efficient method.[2][3]
Reaction Principle: The Ritter Reaction
The Ritter reaction facilitates the conversion of a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[2][3] In this specific application, 1-bromo-3-methyladamantane, in the presence of a strong acid like sulfuric acid, generates a stable tertiary carbocation at the 1-position of the adamantane core. This carbocation is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-acetyl amine, which can then be hydrolyzed to the desired primary amine, this compound.[3][4]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar aminoadamantanes, such as Memantine.[5][6]
Method 1: Two-Step Ritter Reaction and Hydrolysis
This method involves the formation of an N-acetyl intermediate followed by hydrolysis to yield the final product.
Step 1: Synthesis of N-(3-methyladamantan-1-yl)acetamide (Ritter Reaction)
Materials:
-
1-bromo-3-methyladamantane
-
Acetonitrile
-
Concentrated Sulfuric Acid (96-98%)
-
Toluene
-
Ice-cold water
-
Sodium hydrosulfite (optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, charge 1-bromo-3-methyladamantane.
-
Add acetonitrile to the flask.
-
Cool the reaction mixture to 5-10 °C using an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred mixture, maintaining the temperature between 5-20 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25-30 °C) and stir for approximately 3 hours.[6]
-
Heat the reaction mixture to 45-50 °C and maintain this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with stirring.
-
Extract the aqueous mixture with toluene.
-
Wash the organic layer with water and then with a dilute solution of sodium hydrosulfite if necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-methyladamantan-1-yl)acetamide.
Step 2: Hydrolysis of N-(3-methyladamantan-1-yl)acetamide
Materials:
-
Crude N-(3-methyladamantan-1-yl)acetamide
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) solution
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
To the crude N-(3-methyladamantan-1-yl)acetamide, add an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the product, this compound, with toluene.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.
Salt Formation (Optional):
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol/ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
Cool the mixture to induce precipitation of this compound hydrochloride.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of aminoadamantanes via the Ritter reaction, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Ritter Reaction | ||
| Molar Ratio (1-bromoadamantane:Acetonitrile:H₂SO₄) | 1 : 1 (volume) : 2 (volume) | [6] |
| Temperature (Addition) | 5-20 °C | [6] |
| Temperature (Reaction) | 45-50 °C | [6] |
| Reaction Time | 8-12 hours | [6] |
| Hydrolysis | ||
| Hydrolyzing Agent | Aqueous NaOH or HCl | [5] |
| Temperature | Reflux | [7] |
| Reaction Time | 4-8 hours | |
| Overall Yield (analogue synthesis) | 82-94% | [2][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride from 1-bromo-3-methyladamantane.
Caption: Synthetic workflow for this compound HCl.
Reaction Mechanism: Ritter Reaction
The diagram below outlines the mechanism of the Ritter reaction for the formation of the N-acetyl intermediate.
Caption: Mechanism of the Ritter reaction.
References
- 1. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for the Purification of 3-Methyladamantan-1-amine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyladamantan-1-amine is an adamantane derivative with a tricyclic lipophilic structure, making it a valuable building block in medicinal chemistry and drug development. Its structural similarity to memantine, a drug used for the treatment of Alzheimer's disease, highlights its potential in the development of neuroactive compounds and other therapeutics.[1] Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis and biological studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, based on established methods for structurally similar adamantane derivatives.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller quantities, remain in the mother liquor. The purified crystals are then isolated by filtration, washed, and dried.[2][3]
Solvent Selection
The choice of solvent is crucial for a successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Based on protocols for the structurally related memantine hydrochloride, suitable solvent systems for this compound include mixtures of a polar solvent in which the amine is soluble, and a less polar anti-solvent to induce precipitation.[4][5][6][7][8] Potential solvent systems include:
-
Ethanol/Ethyl Acetate
-
Ethanol/Diethyl Ether
-
Acetone/Water
-
Methanol/Methyl Tertiary Butyl Ether (MTBE)
This protocol will detail the use of an ethanol and ethyl acetate solvent system, a common and effective choice for the recrystallization of amine compounds.
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring.
-
Continue to add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Heat the solution back to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Once the solid is fully dissolved, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Reheat the solution slightly until the turbidity just disappears to ensure the formation of well-defined crystals upon cooling.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethyl acetate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor. It is important to use a cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
-
Data Presentation
The following table should be used to record the quantitative data from the recrystallization experiment.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Purity (%) | ||
| Melting Point (°C) | ||
| Appearance | ||
| Yield (%) | N/A |
Purity can be determined by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Yield (%) = (Mass of pure product / Mass of crude product) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and ethyl acetate are flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.
-
Handle this compound with care, as its toxicological properties may not be fully characterized.
By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in research and development.
References
- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005069742A2 - Crystal form ii of memantine hydrochloride - Google Patents [patents.google.com]
- 6. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 7. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
- 8. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
Application Notes and Protocols for Quantifying 3-Methyladamantan-1-amine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methyladamantan-1-amine in biological samples. The methodologies described are based on established analytical techniques for structurally similar adamantane derivatives, such as amantadine and memantine. These protocols serve as a comprehensive guide and will require validation for the specific analysis of this compound.
Introduction
This compound is a primary amine derivative of adamantane. Accurate quantification of this compound in biological matrices like plasma, serum, or urine is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. The primary analytical methods for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.[1][2] GC-MS, while also a powerful technique, typically requires a derivatization step to improve the volatility and chromatographic behavior of the polar primary amine.[3]
Analytical Methods
Two primary methods are presented for the quantification of this compound in biological samples:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the direct analysis of this compound in complex biological matrices.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method that requires derivatization of the analyte to enhance its volatility for gas-phase analysis.[6]
Quantitative Data Summary for Adamantane Analogs by LC-MS/MS
The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of amantadine and memantine, which are structurally analogous to this compound. These values provide an expected range of performance for a validated method for this compound.
| Analyte | Biological Matrix | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Memantine | Human Plasma | Liquid-Liquid Extraction | 0.1 | 0.1 - 50.0 | Not Reported | [7] |
| Memantine | Human Plasma | Liquid-Liquid Extraction | 0.05 | 0.05 - 50.0 | Not Reported | [8] |
| Amantadine | Human Serum | Dilution | 20 (as mg/L) | 20 - 5000 (as mg/L) | 99 - 101 | [1] |
| Memantine | Human Plasma | Not Specified | 0.2 | 0.2 - 200.0 | 78.9 - 82.0 | [9] |
| Amantadine | Human Plasma | Protein Precipitation | 15 | 15 - 2000 | Not Reported | [10] |
| Amantadine | Human Plasma | Solid Phase Extraction | 0.5 | 0.5 - 500 | 97.9 - 100.3 | [5] |
| Amantadine | Human Plasma | Protein Precipitation | 50 | 50 - 1500 | >90 | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from validated methods for amantadine and memantine and is expected to be a good starting point for this compound.[5][8]
1. Sample Preparation: Protein Precipitation [10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., amantadine-d15 or a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: To be determined by direct infusion of a this compound standard. For amantadine, a common transition is m/z 152.1 → 135.1.[5]
-
Internal Standard Transition: To be determined based on the selected internal standard. For amantadine-d6, a common transition is m/z 158.0 → 141.1.[5]
4. Method Validation Parameters to Establish
-
Linearity: Analyze a series of calibration standards to determine the concentration range over which the response is linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[11]
Protocol 2: GC-MS Method for Quantification in Urine
This protocol requires a derivatization step to make the analyte suitable for GC analysis.[3][12]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of urine in a glass tube, add an internal standard (e.g., a deuterated analog).
-
Add 100 µL of 5 M sodium hydroxide to basify the sample.
-
Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of diethyl ether and chloroform, 7:3 v/v).[7]
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]
2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).
-
Add 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. Gas Chromatography Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor: To be determined from the mass spectrum of the derivatized this compound.
5. Method Validation Parameters to Establish
-
Similar to the LC-MS/MS method, validation should include linearity, LLOQ, precision, accuracy, recovery, and stability of the derivatized analyte.
Visualizations
Caption: LC-MS/MS experimental workflow for this compound.
Caption: GC-MS experimental workflow for this compound.
References
- 1. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
Application Notes: Evaluating 3-Methyladamantan-1-amine in In Vitro Neurotoxicity Assays
Introduction
3-Methyladamantan-1-amine, also known as Demethylmemantine, is an adamantane derivative and a close structural analog of Memantine, a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2] Given its structural similarity to Memantine, this compound is presumed to exhibit comparable pharmacological activities, primarily modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, a key event in excitotoxicity that contributes to neuronal damage in various neurodegenerative disorders.[3][4] Therefore, in vitro neurotoxicity assays are crucial for characterizing the compound's potential to either protect against or contribute to neuronal cell death.
These application notes provide a framework for assessing the neurotoxic or neuroprotective profile of this compound using common in vitro neuronal cell models and assays.
Principle of In Vitro Neurotoxicity Assays
In vitro neurotoxicity testing utilizes cultured neuronal cells to assess the potential of a compound to cause adverse effects on the nervous system. These assays can measure a range of endpoints, including:
-
Cell Viability: Quantifying the number of living cells after compound exposure to determine overt cytotoxicity.
-
Neurite Outgrowth: Measuring changes in the length and branching of neurites (axons and dendrites), which is a sensitive indicator of neuronal health and development.[5][6]
-
Mitochondrial Function: Assessing the metabolic activity of mitochondria, as mitochondrial dysfunction is a common pathway for chemically induced neurotoxicity.
-
Calcium Homeostasis: Monitoring intracellular calcium levels, as dysregulation is a central mechanism in excitotoxicity.[7][8]
Hypothesized Mechanism of Action and Signaling Pathway
Based on its structural similarity to Memantine, this compound is hypothesized to act as an uncompetitive antagonist at the NMDA receptor. In pathological conditions characterized by excessive glutamate release, such as ischemia or neurodegenerative diseases, NMDA receptors are overactivated, leading to prolonged Ca2+ influx.[3][8] This sustained increase in intracellular Ca2+ triggers downstream neurotoxic cascades, including the activation of proteases (e.g., calpains), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[3]
This compound is expected to block the NMDA receptor channel when it is open, thereby reducing the pathological Ca2+ influx without interfering with normal synaptic transmission. This modulation could prevent the downstream neurotoxic signaling cascade.
Hypothesized NMDA Receptor-Mediated Excitotoxicity Pathway.
Data Presentation
Quantitative data from in vitro neurotoxicity assays should be summarized in a clear and structured format. The following tables provide examples of how to present results from cell viability and neurite outgrowth assays.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| Vehicle Control | 0.98 ± 0.05 | 100 ± 5.1 |
| 0.1 | 0.96 ± 0.06 | 98.0 ± 6.1 |
| 1 | 0.95 ± 0.04 | 96.9 ± 4.1 |
| 10 | 0.92 ± 0.07 | 93.9 ± 7.1 |
| 100 | 0.65 ± 0.08 | 66.3 ± 8.2 |
| 500 | 0.31 ± 0.04 | 31.6 ± 4.1 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| Vehicle Control | 1.02 ± 0.07 | 100 ± 6.9 |
| Glutamate (100 µM) | 0.45 ± 0.05 | 44.1 ± 4.9 |
| Glutamate + 1 µM Compound | 0.68 ± 0.06 | 66.7 ± 5.9 |
| Glutamate + 10 µM Compound | 0.85 ± 0.07 | 83.3 ± 6.9 |
| Glutamate + 100 µM Compound | 0.51 ± 0.05 | 50.0 ± 4.9 |
Protocols: In Vitro Neurotoxicity Assays
The following are detailed protocols for assessing the neurotoxicity and neuroprotective effects of this compound.
Experimental Workflow
General workflow for in vitro neurotoxicity testing.
Neuronal Cell Viability (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells or primary cortical neurons
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Neurite Outgrowth Assay
This assay evaluates the effect of the compound on neuronal morphology, a sensitive marker of neurotoxicity.
Materials:
-
PC12 cells or primary neurons
-
Nerve Growth Factor (NGF) for differentiating PC12 cells
-
96-well imaging plates (black-walled, clear bottom)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Differentiation: Seed PC12 cells in a 96-well imaging plate. If using PC12 cells, differentiate them by treating with NGF (50-100 ng/mL) for 3-5 days.
-
Compound Treatment: Treat the differentiated neurons with various concentrations of this compound for 24 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with anti-β-III tubulin primary antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells. Compare the results from treated cells to the vehicle control.
Assessment of Neuroprotection (Glutamate Excitotoxicity Model)
This protocol determines if this compound can protect neurons from glutamate-induced cell death.
Procedure:
-
Cell Seeding: Seed and culture neuronal cells in a 96-well plate as described in the MTT assay protocol.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 50-200 µM) to the wells (except for the vehicle control).
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with glutamate alone to those pre-treated with this compound to determine the neuroprotective effect.
References
- 1. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating 3-Methyladamantan-1-amine in Animal Models of Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological mechanism implicated in AD is glutamate-mediated excitotoxicity, which involves the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This overstimulation leads to excessive calcium influx into neurons, causing neuronal damage and death.[4][5] 3-Methyladamantan-1-amine, also known as Desmethylmemantine, is a structural analog of memantine, an approved NMDA receptor antagonist for treating moderate-to-severe AD.[6][7][8] Memantine offers neuroprotection by blocking pathological NMDA receptor activity while preserving normal synaptic function.[9][10][11][12] Given its structural similarity, this compound is hypothesized to act similarly, making it a promising candidate for investigation in AD models.[8][13]
These protocols outline a comprehensive preclinical experimental design to evaluate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease. The study will assess the compound's effects on cognitive function, amyloid pathology, and key synaptic and neuroinflammatory markers.
Hypothesized Mechanism of Action
The primary hypothesis is that this compound functions as an uncompetitive, low-affinity NMDA receptor antagonist. In the pathological state of AD, excessive glutamate release leads to tonic activation of extrasynaptic NMDA receptors, causing excitotoxicity. This compound is predicted to preferentially block these overactive receptor channels, mitigating downstream neurotoxic effects without interfering with the normal, transient synaptic transmission required for learning and memory.
Experimental Design and Protocols
Animal Model Selection
The 5XFAD transgenic mouse model is recommended. This model co-expresses five human familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive and early-onset amyloid-beta (Aβ) deposition, gliosis, and cognitive deficits, making it suitable for rapid preclinical evaluation.
Experimental Groups and Dosing Regimen
A 12-week treatment study is proposed, starting with 4-month-old 5XFAD mice.
| Group ID | Group Name | Genotype | Treatment | Dosage (mg/kg) | N (Male/Female) |
| G1 | Wild-Type Control | Wild-Type (WT) | Vehicle (Saline) | 0 | 15 (8M/7F) |
| G2 | 5XFAD Vehicle | 5XFAD | Vehicle (Saline) | 0 | 15 (8M/7F) |
| G3 | 5XFAD Low Dose | 5XFAD | This compound | 5 | 15 (8M/7F) |
| G4 | 5XFAD High Dose | 5XFAD | This compound | 20 | 15 (8M/7F) |
| G5 | 5XFAD Positive Control | 5XFAD | Memantine | 10 | 15 (8M/7F) |
Dosages are hypothetical and should be optimized in preliminary tolerability and pharmacokinetic studies. Administration will be via daily oral gavage.
Experimental Workflow
The overall experimental plan follows a logical progression from animal treatment to behavioral testing and finally to post-mortem tissue analysis.
Caption: Overall experimental workflow from treatment to analysis.
Protocols
Protocol 1: Behavioral Assessment
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22±1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is placed into the pool from one of four starting positions (N, S, E, W).
-
The mouse has 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to rest for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crosses.
-
-
Apparatus: A three-arm maze with arms at a 120° angle from each other.
-
Procedure:
-
Place the mouse at the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of alternations: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
Protocol 2: Biochemical Analysis
-
Following euthanasia, rapidly dissect one brain hemisphere and snap-freeze it in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and store it at -80°C.
-
The pellet can be further processed with formic acid to extract the insoluble Aβ fraction.
-
Use commercially available ELISA kits for human Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure Aβ levels in both soluble and insoluble brain fractions.
-
Results are typically expressed as pg/mg of total protein.
| Analyte | Group | Mean Concentration (pg/mg protein) ± SD | P-value vs. 5XFAD Vehicle |
| Soluble Aβ42 | WT Control | ||
| 5XFAD Vehicle | |||
| 5XFAD Low Dose | |||
| 5XFAD High Dose | |||
| 5XFAD Positive Control | |||
| Insoluble Aβ42 | WT Control | ||
| 5XFAD Vehicle | |||
| 5XFAD Low Dose | |||
| 5XFAD High Dose | |||
| 5XFAD Positive Control |
Protocol 3: Histopathological Analysis
-
Fix the remaining brain hemisphere in 4% paraformaldehyde and process for paraffin embedding or cryosectioning.
-
Cut 10 µm thick coronal sections.
-
Perform antigen retrieval using citric acid buffer.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent.
-
Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Capture images of the cortex and hippocampus and quantify the plaque burden (% area occupied by plaques) using image analysis software (e.g., ImageJ).
| Measurement | Brain Region | Group | Mean Plaque Load (% Area) ± SD | P-value vs. 5XFAD Vehicle |
| Aβ Plaque Burden | Cortex | WT Control | ||
| 5XFAD Vehicle | ||||
| 5XFAD Low Dose | ||||
| 5XFAD High Dose | ||||
| 5XFAD Positive Control | ||||
| Hippocampus | WT Control | |||
| 5XFAD Vehicle | ||||
| 5XFAD Low Dose | ||||
| 5XFAD High Dose | ||||
| 5XFAD Positive Control |
Hypothesized Signaling Pathway
The proposed mechanism of this compound involves the modulation of glutamatergic signaling at the NMDA receptor to prevent excitotoxicity, a process exacerbated by amyloid-beta.
Caption: Hypothesized blockade of excitotoxicity by this compound.
References
- 1. Glutamate-mediated excitotoxicity and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glutamate and NMDA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 5. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]
- 6. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 7. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 9. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 3,5,7-Trimethyladamantan-1-amine hydrochloride | 15210-60-3 | Benchchem [benchchem.com]
Application Notes and Protocols for Developing Novel Drug Delivery Systems for Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of novel drug delivery systems for adamantane derivatives. Adamantane's unique cage-like structure and lipophilicity present both opportunities and challenges in drug formulation.[1][2] This document outlines strategies to enhance the delivery of these promising therapeutic agents through various nanoformulations, including liposomes, nanoparticles, cyclodextrin complexes, and polymeric micelles. Detailed experimental protocols and data presentation guidelines are provided to assist researchers in this field.
Introduction to Adamantane Derivatives and Drug Delivery Challenges
Adamantane and its derivatives are a class of compounds with a broad range of therapeutic applications, including antiviral (amantadine), neuroprotective (memantine), and potential anticancer activities.[3] The rigid and lipophilic nature of the adamantane cage contributes to its biological activity but also poses challenges for drug delivery, primarily due to poor aqueous solubility.[1] Novel drug delivery systems are crucial to improve their bioavailability, target specific sites of action, and control their release profiles.[1][4]
Novel Drug Delivery Systems for Adamantane Derivatives
Several nano-based platforms have shown promise for the effective delivery of adamantane derivatives. The choice of the delivery system depends on the specific adamantane derivative, the desired therapeutic outcome, and the route of administration.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Adamantane derivatives can be incorporated into the lipid bilayer of liposomes, which can enhance their stability and facilitate targeted delivery.[3][4]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate adamantane derivatives. Surface modification with polyethylene glycol (PEG) can improve their circulation time and ability to cross biological barriers like the blood-brain barrier.[5][6]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with adamantane derivatives, enhancing their solubility and stability.[7][8]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous environment, forming a core-shell structure. The hydrophobic core can serve as a reservoir for adamantane derivatives, offering a platform for controlled release.[9]
Data Presentation: Physicochemical Characterization
A thorough physicochemical characterization is essential for the development and optimization of drug delivery systems. The following tables summarize key quantitative data for various adamantane derivative formulations.
Table 1: Physicochemical Properties of Memantine-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Memantine-PEG-PLGA NPs | 152.6 ± 0.5 | < 0.1 | -22.4 | [5][10] |
| Memantine-PLGA NPs | 58.04 | - | -23 | [11] |
Table 2: Stability Constants of Adamantane Derivative-β-Cyclodextrin Inclusion Complexes
| Adamantane Derivative | Log K1 | Reference |
| Amantadinium (AM) | 3.9 ± 0.1 | [7][12] |
| Rimantadinium (RIM) | 5.1 ± 0.2 | [7][12] |
| Memantinium (MEM) | 3.3 ± 0.1 | [7][12] |
Table 3: Characteristics of Amantadine-Loaded Polymeric Micelles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Drug Loading (% w/w) | Reference |
| Amantadine/OA-Pluronic F68-PLGA micelles | 182.4 ± 3.4 | 0.137 | 98.28 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preparation of Adamantane Derivative-Loaded Nanoparticles
Protocol for Preparing Memantine-Loaded PLGA-PEG Nanoparticles (Double Emulsion Method)
-
Prepare the internal aqueous phase (w1): Dissolve 10 mg of memantine hydrochloride in 1 mL of deionized water.
-
Prepare the organic phase (o): Dissolve 100 mg of PLGA-PEG copolymer in 5 mL of dichloromethane.
-
Form the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator for 1 minute on an ice bath.
-
Prepare the external aqueous phase (w2): Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the external aqueous phase and sonicate for 2 minutes on an ice bath.
-
Solvent evaporation: Stir the double emulsion at room temperature for at least 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis.
Characterization of Nanoparticles
Protocol for Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to ensure a stable and reliable measurement (typically a count rate between 150,000 and 250,000 cps).
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Cuvette Preparation: Rinse a clean cuvette with filtered, deionized water and then with the diluted sample. Fill the cuvette with the sample, ensuring there are no air bubbles.
-
Measurement: Place the cuvette in the instrument's sample holder. Perform at least three measurements for each sample to ensure reproducibility.
-
Data Analysis: The instrument's software will calculate the average particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.
Protocol for High-Performance Liquid Chromatography (HPLC) Quantification of Adamantane Derivatives
-
Standard Preparation: Prepare a series of standard solutions of the adamantane derivative in a suitable solvent (e.g., methanol, acetonitrile) at known concentrations to generate a calibration curve.
-
Sample Preparation (for drug loading and release studies):
-
Drug Loading: Lyse a known amount of nanoparticles using a suitable solvent (e.g., dichloromethane) and then evaporate the solvent. Reconstitute the residue in the mobile phase.
-
Release Study: Collect samples from the release medium at predetermined time points.
-
-
HPLC System and Conditions:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific adamantane derivative.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the adamantane derivative.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Determine the peak area of the adamantane derivative in the chromatograms.
-
Quantification: Use the calibration curve to determine the concentration of the adamantane derivative in the samples.
In Vitro Evaluation
Protocol for In Vitro Drug Release Study
-
Preparation: Place a known amount of the adamantane derivative-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of adamantane derivative released into the medium at each time point using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the free adamantane derivative and the drug-loaded formulation. Include untreated cells as a negative control and a vehicle control if applicable.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanisms of action and the experimental design.
Signaling Pathways
Experimental Workflows
References
- 1. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 2. Polycationic adamantane-based dendrons of different generations display high cellular uptake without triggering cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer’s disease: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ajol.info [ajol.info]
- 8. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives [mdpi.com]
- 9. Enhancing amantadine delivery through PLGA micelles: a novel approach using oleic acid and Pluronic F68 for sustained release and reduced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine loaded PLGA PEGylated nanoparticles for Alzheimer's disease: in vitro and in vivo characterization [diposit.ub.edu]
- 11. A Preliminary Pharmacodynamic Study for the Management of Alzheimer's Disease Using Memantine-Loaded PLGA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Antiviral Evaluation of 3-Methyladamantan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3-Methyladamantan-1-amine derivatives and their evaluation as potential antiviral agents, with a primary focus on influenza A virus. The unique tricyclic cage structure of the adamantane scaffold imparts favorable properties such as lipophilicity and metabolic stability, making it an attractive pharmacophore in drug discovery.[1] This document outlines detailed synthetic protocols, methodologies for antiviral and cytotoxicity testing, and a summary of antiviral activity data.
Introduction
Adamantane derivatives, most notably amantadine and rimantadine, have a well-established history as antiviral drugs targeting the M2 proton ion channel of the influenza A virus.[2] The emergence of drug-resistant strains has necessitated the development of novel adamantane-based compounds with improved efficacy and a broader spectrum of activity. The introduction of a methyl group at the 3-position of the adamantane cage offers a strategic modification to explore new structure-activity relationships (SAR) and potentially overcome existing resistance mechanisms. This document focuses on the synthesis and antiviral screening of derivatives of this compound, a key intermediate for generating a library of potential antiviral candidates.
Data Presentation: Antiviral Activity of Adamantane Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of various adamantane derivatives against influenza A virus. This data is compiled from published literature and serves as a reference for comparing the potency of newly synthesized this compound derivatives.
| Compound ID | Adamantane Scaffold | Derivative Type | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1 | 1-Aminoadamantane (Amantadine) | - | Influenza A (WT M2) | 0.38 | >100 | >263 | |
| 2 | α-Methyl-1-adamantanemethylamine (Rimantadine) | - | Influenza A (WT M2) | 0.02 - 0.04 | >100 | >2500 - 5000 | |
| 21 | 1-Aminoadamantane | N-Guanidino | Influenza A (WT M2) | 0.03 | >100 | >3333 | |
| 24 | 1-Aminoadamantane | N-Guanidino derivative | Influenza A (WT M2) | 0.04 | >100 | >2500 | |
| 33 | 1-Aminoadamantane | N-Substituted | Influenza A (WT M2) | 0.07 | >100 | >1428 | |
| 4b | Rimantadine | Glycyl conjugate | Influenza A/H3N2 | 0.11 | >100 | >909 | [3][4] |
| 4d | Rimantadine | Leucyl conjugate | Influenza A/H3N2 | >10 | >100 | - | [3][4] |
| 4j | Rimantadine | Tyrosyl conjugate | Influenza A/H3N2 | >10 | >100 | - | [3][4] |
Experimental Protocols
Synthesis of this compound Hydrochloride (Starting Material)
A common route to this compound involves the amination of a halogenated precursor, such as 1-bromo-3-methyladamantane.
Protocol 1: Synthesis of this compound via Lithiation and Amination (Based on a general method for adamantane amines)
-
Lithiation: To a dry, nitrogen-flushed flask, add lithium wire. Add anhydrous diethyl ether, followed by a solution of 1-bromo-3-methyladamantane in diethyl ether. Place the flask in an ultrasound bath containing water and crushed ice and begin sonication.
-
Amination: Add the aminating agent (e.g., N,N-dimethyl-O-tosylhydroxylamine) dropwise via syringe to the reaction mixture under continued sonication.
-
Work-up: After the reaction is complete, quench the reaction by the addition of water. Separate the organic phase and purify the product by column chromatography.
-
Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride. Filter and dry the solid product.
Synthesis of N-Substituted this compound Derivatives
The primary amine of this compound serves as a versatile handle for various derivatization reactions.
Protocol 2: Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1.0 eq) in ethanol and heat to reflux.
-
Add the desired substituted aromatic aldehyde or ketone (1.1 eq) to the solution.
-
Continue refluxing for 3-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the Schiff base derivative.
Protocol 3: Synthesis of N-Acyl Derivatives
-
Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the mixture in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Synthesis of Amino Acid Conjugates
-
To a solution of a Boc-protected amino acid (1.1 eq) in a suitable solvent (e.g., dimethylformamide), add a coupling reagent such as TBTU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture and stir for 12-24 hours.
-
After completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the Boc-protected conjugate by column chromatography.
-
Deprotect the Boc group by treating the conjugate with trifluoroacetic acid in dichloromethane.
-
Remove the solvent and excess acid under reduced pressure to obtain the amino acid-conjugated this compound derivative.[3]
Antiviral and Cytotoxicity Assays
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 6: Plaque Reduction Assay
-
Grow confluent monolayers of MDCK cells in 6-well plates.
-
Infect the cell monolayers with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the test compounds.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).
-
Fix and stain the cells with a crystal violet solution.
-
Count the number of plaques in each well.
-
The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
References
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyladamantan-1-amine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladamantan-1-amine is a derivative of adamantane, structurally similar to the well-characterized NMDA receptor antagonist, Memantine. Due to this structural similarity, it is postulated to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making compounds like this compound valuable tools for research in neuropharmacology and drug development.
These application notes provide a comprehensive protocol for the dissolution of this compound for use in in vitro cell culture experiments. Given its predicted hydrophobicity, proper solubilization is critical for obtaining accurate and reproducible experimental results. This document also outlines a standard protocol for determining the cytotoxicity of the compound and provides a diagram of the putative signaling pathway.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N | PubChem CID: 3010128[1] |
| Molecular Weight | 165.28 g/mol | ChemScene[2] |
| Appearance | Solid (predicted) | Similar to related compounds[3] |
| Predicted LogP | 2.304 | ChemScene[2] |
| Predicted TPSA | 26.02 Ų | ChemScene[2] |
Solubility of Related Adamantane Amines
The following table provides solubility information for the hydrochloride salt of Memantine, a structurally similar compound, which can serve as a useful reference. Note that the free base form of this compound is expected to be less soluble in aqueous solutions.
| Solvent | Solubility of Memantine HCl |
| Water | Soluble |
| Ethanol | ~20 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethyl formamide | ~2.5 mg/mL |
Experimental Protocols
Protocol for Dissolving this compound
Due to its predicted hydrophobic nature (LogP > 2), this compound free base is not readily soluble in aqueous media. The following protocol outlines the recommended procedure for preparing a stock solution using an organic solvent, followed by dilution in cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Warming bath (optional)
-
Sterile cell culture medium
Procedure for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.653 mg of the compound (Molecular Weight = 165.28 g/mol ).
-
Initial Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed compound. For a 10 mM stock, add 1 mL of DMSO to 1.653 mg of the compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may aid in solubilization.[4] Ensure the compound is completely dissolved before proceeding.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Procedure for Preparing Working Solutions:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the stock solution to the pre-warmed cell culture medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol for Determining Cytotoxicity (MTT Assay)
It is essential to determine the cytotoxic profile of this compound in your specific cell line to establish a non-toxic working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ (inhibitory concentration 50%) or CC₅₀ (cytotoxic concentration 50%).
Mandatory Visualization
Putative Signaling Pathway of this compound
This compound is hypothesized to act as an uncompetitive antagonist at the NMDA receptor, similar to Memantine.[8][9] This means it likely binds within the ion channel of the receptor when it is open, thereby blocking the influx of Ca²⁺ ions.[10]
Caption: Putative mechanism of this compound as an NMDA receptor antagonist.
Experimental Workflow for Dissolution and Cell Treatment
The following diagram illustrates the overall workflow for preparing this compound solutions and treating cells in culture.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyladamantan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-Methyladamantan-1-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the amination of a 3-methyladamantane precursor. The two primary routes are the Ritter reaction, starting from 3-methyl-1-bromoadamantane or 3-methyl-1-adamantanol, and the Leuckart reaction, starting from 3-methyladamantan-1-one.
Q2: I am experiencing low yields in my Ritter reaction. What are the likely causes?
A2: Low yields in the Ritter reaction for this compound synthesis can stem from several factors:
-
Incomplete carbocation formation: The formation of the tertiary 3-methyladamantyl cation is a critical step. Insufficiently strong acid or inadequate reaction temperature can hinder this process.
-
Side reactions: The adamantyl cation is highly reactive and can undergo elimination or rearrangement, although rearrangement is less common for the stable tertiary adamantyl cation.
-
Hydrolysis of the nitrile: The presence of excess water can lead to the hydrolysis of the nitrile reactant, reducing its availability for the reaction.
-
Incomplete hydrolysis of the intermediate amide: The final step of the Ritter reaction is the hydrolysis of the N-(3-methyladamantan-1-yl)amide. Incomplete hydrolysis will result in a lower yield of the desired amine.
Q3: Can I use 3-methyl-1-adamantanol directly in the Ritter reaction?
A3: Yes, 3-methyl-1-adamantanol can be used as a starting material in the Ritter reaction. A strong acid, such as concentrated sulfuric acid, is required to protonate the hydroxyl group and facilitate its departure as a water molecule to form the stable tertiary carbocation.
Q4: What are the key parameters to control in the Leuckart reaction for this synthesis?
A4: The Leuckart reaction, which uses formamide or ammonium formate to reductively aminate a ketone (3-methyladamantan-1-one), is highly dependent on temperature.[1] Typically, temperatures between 160-185°C are required.[1] The ratio of the formamide or ammonium formate to the ketone is also a critical parameter to optimize for achieving high yields.
Q5: How can I effectively purify the final this compound product?
A5: Purification of this compound can be achieved through several methods. Acid-base extraction is a common technique. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. Distillation or recrystallization of the hydrochloride salt are also effective purification methods.
Troubleshooting Guides
Low Yield in Ritter Reaction from 3-Methyl-1-bromoadamantane
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete formation of the 3-methyladamantyl cation. | - Ensure the use of a sufficiently strong acid (e.g., concentrated sulfuric acid or a Lewis acid).- Optimize the reaction temperature. While higher temperatures can promote cation formation, they may also lead to side reactions.- Consider using a co-solvent to improve the solubility of the starting material. |
| Presence of multiple unidentified byproducts | Side reactions such as elimination or reaction with impurities. | - Ensure all reagents and solvents are anhydrous.- Use high-purity starting materials.- Lowering the reaction temperature might reduce the rate of side reactions. |
| Product is primarily the N-acetylated amide | Incomplete hydrolysis of the intermediate. | - Increase the duration of the hydrolysis step.- Use a higher concentration of the acid or base for hydrolysis.- Ensure the temperature for the hydrolysis is optimal for the specific amide. |
Challenges in the Leuckart Reaction with 3-Methyladamantan-1-one
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete | Insufficient reaction temperature or incorrect reagent ratio. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Experiment with varying the molar ratio of formamide/ammonium formate to the ketone. An excess of the aminating agent is often required. |
| Formation of polymeric or tar-like substances | High reaction temperatures leading to decomposition. | - Carefully control the reaction temperature and avoid overheating.- Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Difficult isolation of the final product | The product may be present as a formate salt or formamide adduct. | - Ensure complete hydrolysis of the intermediate formamide by treating the reaction mixture with a strong acid or base.- Employ acid-base extraction for purification. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via the Ritter Reaction
This protocol is adapted from a high-yield synthesis of amantadine.[2]
Step 1: Formation of N-(3-Methyladamantan-1-yl)acetamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1-bromoadamantane (1 equivalent) and acetonitrile (10 equivalents).
-
Slowly add concentrated sulfuric acid (4 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80-85°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-(3-methyladamantan-1-yl)acetamide.
Step 2: Hydrolysis to this compound
-
To the crude N-(3-methyladamantan-1-yl)acetamide, add a 20% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation: Comparative Yields for Ritter Reaction of Adamantane Derivatives
The following table summarizes yields for the Ritter reaction of 1-bromoadamantane with different nitriles and catalysts, which can serve as a starting point for optimizing the synthesis of this compound.
| Nitrile | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | Mn(OAc)₂ (3) | 110 | 3 | 100 |
| Acetonitrile | Mn(acac)₂ (3) | 110 | 3 | 99 |
| Propionitrile | Mn(acac)₃ (3) | 110 | 3 | 98 |
| Benzonitrile | Mn₂(CO)₁₀ (1.5) | 130 | 5 | 95 |
Data adapted from a study on the manganese-catalyzed Ritter reaction of 1-bromoadamantane.
Visualizations
Experimental Workflow for Ritter Reaction
Caption: Workflow for the two-step Ritter reaction synthesis.
Troubleshooting Logic for Low Yield in Ritter Reaction
Caption: Troubleshooting guide for low yield in the Ritter reaction.
References
identifying and removing impurities in 3-Methyladamantan-1-amine synthesis
Welcome to the technical support center for the synthesis of 3-Methyladamantan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Ritter reaction. This reaction typically involves the treatment of 3-methyladamantan-1-ol with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. The resulting N-(3-methyladamantan-1-yl)acetamide is then hydrolyzed under basic conditions to yield the final amine product.[1] While 1-bromo-3-methyladamantane can also be used as a starting material, alcohols are generally preferred for the Ritter reaction as they tend to result in cleaner reactions and higher yields.[2]
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: During the synthesis of this compound via the Ritter reaction, several impurities can form. These may include:
-
Unreacted Starting Material: Residual 3-methyladamantan-1-ol may be present if the reaction does not go to completion.
-
Intermediate Amide: Incomplete hydrolysis of N-(3-methyladamantan-1-yl)acetamide will result in its presence as an impurity in the final product.
-
Polymerization Products: Under strong acidic conditions, side reactions can lead to the formation of polymeric byproducts.
-
Rearrangement Products: Although less common with the stable adamantane cage, minor rearrangement of the carbocation intermediate is a theoretical possibility.
Q3: How can I identify the impurities in my sample?
A3: A combination of analytical techniques is recommended for the comprehensive identification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is particularly useful for detecting unreacted starting materials and other small molecule byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the desired product and any impurities present. By comparing the spectra of your product to a reference spectrum of pure this compound, you can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture and assess the purity of the final product.
Q4: What are the recommended methods for purifying this compound?
A4: The primary methods for purifying this compound and its intermediates include:
-
Extraction: After the Ritter reaction, the intermediate amide is often extracted from the aqueous acidic solution using an organic solvent.
-
Crystallization: The final product, this compound hydrochloride, is typically purified by recrystallization from a suitable solvent or solvent mixture. This is a highly effective method for removing most impurities.[3]
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed, although this is often a more time-consuming method.
Troubleshooting Guides
Issue 1: Low Yield of N-(3-methyladamantan-1-yl)acetamide in the Ritter Reaction
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to promote mixing of the reactants. - Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material. - Consider increasing the reaction time or temperature, but be cautious of potential side reactions. |
| Insufficient acid catalyst | - Use a sufficient excess of strong acid (e.g., sulfuric acid) to drive the reaction to completion. The acid acts as both a catalyst and a dehydrating agent. |
| Water in the reaction mixture | - Use anhydrous solvents and reagents to minimize the presence of water, which can hydrolyze the carbocation intermediate. |
Issue 2: Incomplete Hydrolysis of N-(3-methyladamantan-1-yl)acetamide
| Possible Cause | Suggested Solution |
| Insufficient base or reaction time | - Use a sufficient excess of a strong base (e.g., NaOH or KOH) for the hydrolysis. - Increase the reflux time to ensure complete conversion of the amide to the amine. Monitor the reaction by TLC or GC. |
| Poor solubility of the amide | - Choose a suitable solvent system that ensures the solubility of the amide at the reaction temperature. A co-solvent like an alcohol is often used with the aqueous base. |
Issue 3: Presence of Unknown Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Side reactions during Ritter reaction | - Optimize the reaction temperature. Higher temperatures can lead to more side products. - Ensure slow and controlled addition of the strong acid to the reaction mixture to manage the exotherm. |
| Degradation of the product | - Amines can be susceptible to oxidation. Store the purified product under an inert atmosphere and in a cool, dark place. |
| Contaminated reagents or solvents | - Use high-purity reagents and solvents to avoid introducing impurities. |
Experimental Protocols
Synthesis of N-(3-methyladamantan-1-yl)acetamide via Ritter Reaction
This protocol is adapted from procedures for similar adamantane derivatives.[2][4]
Materials:
-
3-methyladamantan-1-ol
-
Acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyladamantan-1-ol in an excess of acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates completion.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(3-methyladamantan-1-yl)acetamide.
Hydrolysis of N-(3-methyladamantan-1-yl)acetamide
This protocol is a general procedure for the hydrolysis of amides.[5]
Materials:
-
N-(3-methyladamantan-1-yl)acetamide
-
Sodium Hydroxide
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add N-(3-methyladamantan-1-yl)acetamide, ethanol, and an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Add concentrated hydrochloric acid dropwise to form the hydrochloride salt, which will precipitate.
-
Cool the mixture slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound hydrochloride crystals in a vacuum oven.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Typical Purity (%) | Analytical Method |
| This compound | 165.28 | >98 | GC-MS, NMR |
| N-(3-methyladamantan-1-yl)acetamide | 207.31 | >95 | GC-MS, NMR |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
troubleshooting poor solubility of 3-Methyladamantan-1-amine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 3-Methyladamantan-1-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The adamantane core is a bulky, rigid, and highly lipophilic (fat-loving) hydrocarbon structure.[1] This nonpolar cage-like portion of the molecule interacts unfavorably with the polar water molecules, leading to low solubility. While the amine group (-NH2) is polar and can participate in hydrogen bonding, its contribution to overall solubility is outweighed by the large hydrophobic adamantane group.
Q2: What is the expected solubility of this compound in common solvents?
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution is a critical factor influencing the solubility of this compound. As a primary amine, it can be protonated in acidic conditions to form a more soluble salt (3-methyladamantan-1-ammonium). In alkaline or neutral conditions, it will exist predominantly in its less soluble free base form. Therefore, adjusting the pH to the acidic range is a common and effective strategy to enhance its aqueous solubility.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for many solid solutes, including adamantane derivatives, solubility tends to increase with temperature.[2] However, the extent of this effect can vary depending on the solvent. For aqueous solutions, while increasing the temperature may lead to a modest improvement in solubility, it is often less effective than pH adjustment.
Troubleshooting Guide
If you are encountering poor solubility with this compound, follow these troubleshooting steps:
Step 1: pH Adjustment (Primary Recommendation)
The most effective method for increasing the aqueous solubility of this compound is to convert it to its hydrochloride salt by lowering the pH.
-
Procedure : Dissolve the this compound in a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl). The amine will be protonated to form the much more water-soluble ammonium salt.
-
Verification : The solution should become clear upon successful salt formation. You can monitor the pH of the solution to ensure it is in the acidic range.
Step 2: Utilize a Co-solvent System
If pH adjustment alone is insufficient or not suitable for your experimental conditions, a co-solvent system can be employed.
-
Procedure : Start by dissolving the this compound in a minimal amount of a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 300.[3] Then, slowly add your aqueous buffer to this solution with continuous stirring.
-
Considerations : The final concentration of the organic co-solvent should be kept as low as possible to avoid potential interference with your experiment. It is advisable to test the tolerance of your experimental system to the chosen co-solvent beforehand.
Step 3: Employ Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like the adamantane cage of this compound, thereby increasing its apparent solubility in water.
-
Procedure : Prepare a stock solution of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add the this compound to the cyclodextrin solution and stir for an extended period (several hours to overnight) to allow for the formation of the inclusion complex.
-
Note : The formation of an inclusion complex can be confirmed by various analytical techniques, including NMR spectroscopy or isothermal titration calorimetry.
Data Presentation
The following table presents the mole fraction solubility of 1-adamantanamine hydrochloride, a structurally related compound, in various solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound hydrochloride.
| Temperature (K) | Water | Acetic Acid | Ethanol | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethylacetamide (DMAC) |
| 283.15 | 0.0158 | 0.0315 | 0.0125 | 0.0102 | 0.0185 | 0.0145 |
| 288.15 | 0.0182 | 0.0355 | 0.0148 | 0.0118 | 0.0215 | 0.0168 |
| 293.15 | 0.0210 | 0.0400 | 0.0175 | 0.0135 | 0.0250 | 0.0195 |
| 298.15 | 0.0242 | 0.0450 | 0.0205 | 0.0155 | 0.0290 | 0.0225 |
| 303.15 | 0.0278 | 0.0505 | 0.0240 | 0.0178 | 0.0335 | 0.0260 |
| 308.15 | 0.0318 | 0.0565 | 0.0280 | 0.0202 | 0.0385 | 0.0300 |
| 313.15 | 0.0362 | 0.0630 | 0.0325 | 0.0230 | 0.0440 | 0.0345 |
| 318.15 | 0.0410 | 0.0700 | 0.0375 | 0.0260 | 0.0500 | 0.0395 |
| 323.15 | 0.0462 | 0.0775 | 0.0430 | 0.0292 | 0.0565 | 0.0450 |
| 328.15 | 0.0518 | 0.0855 | 0.0490 | 0.0328 | 0.0635 | 0.0510 |
| 333.15 | 0.0578 | 0.0940 | 0.0555 | 0.0368 | 0.0710 | 0.0575 |
Data adapted from: Solubility of 1-Adamantanamine Hydrochloride in Six Pure Solvents Between 283.15 K And 333.15 K. Brazilian Journal of Chemical Engineering, Vol. 34, No. 01, pp. 363 - 368, January - March, 2017.
Experimental Protocols
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution : Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: pH-dependent equilibrium of this compound and its soluble salt.
References
addressing stability issues of 3-Methyladamantan-1-amine in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to 3-Methyladamantan-1-amine (commonly known as Memantine, particularly as Memantine Hydrochloride) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound in its hydrochloride salt form should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] The free amine form is recommended to be stored in a dark place, sealed in a dry environment at 2-8°C.[2][3] As a crystalline solid, Memantine hydrochloride is stable for at least four years under these conditions.[4]
Q2: My this compound solution has been stored for a while. Is it still stable?
A2: Aqueous solutions of Memantine hydrochloride are not recommended to be stored for more than one day.[4] However, studies have shown that solutions of Memantine (1 mg/mL) are stable for up to 6 months when stored at 4°C and -20°C with no significant degradation observed.[5] Stock solutions in organic solvents like ethanol, DMSO, and dimethylformamide should be prepared fresh, and it is best practice to purge the solvent with an inert gas.[4]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: this compound is susceptible to degradation under several conditions, including:
-
High Temperatures: Thermal stress can lead to degradation.[6][7][8][9]
-
Extreme pH: Both acidic and basic conditions can cause degradation.[6][7][8][9][10]
-
Oxidizing Agents: Exposure to oxidative stress, such as from hydrogen peroxide, can degrade the compound.[6][7][8][9]
-
Light: Photolytic degradation can occur upon exposure to light.[6][7][8][10]
-
Humidity: High humidity can also contribute to the degradation of the solid form.[6][7][8]
Q4: Are there any known degradation products of this compound?
A4: While detailed degradation pathways from long-term storage are not extensively documented in publicly available literature, forced degradation studies indicate the formation of several degradation products under stress conditions. In biological systems, Memantine is metabolized into three main polar metabolites with minimal NMDA receptor antagonistic activity: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[11] It is plausible that similar hydroxylated and N-modified species could form under chemical degradation conditions.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of your this compound sample due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your sample against the recommended guidelines (see FAQ 1).
-
If possible, perform an analytical check of your sample's purity using a validated method like HPLC (see Experimental Protocols section).
-
If degradation is confirmed or suspected, use a fresh, properly stored sample for subsequent experiments.
-
Issue 2: Physical changes in the solid sample (e.g., discoloration, clumping).
-
Possible Cause: Exposure to light, humidity, or high temperatures.
-
Troubleshooting Steps:
-
Do not use the sample if you observe significant physical changes.
-
Review your storage procedures to ensure the container is tightly sealed and protected from light.
-
Consider storing the material in a desiccator to control humidity.
-
Quantitative Data on Stability
The following table summarizes the results from forced degradation studies on Memantine Hydrochloride, providing an indication of its stability under various stress conditions.
| Stress Condition | Duration | Temperature | Reagent | Degradation (%) | Reference |
| Acidic | 1 hour | 60°C | 0.1N HCl | Not specified, but degradation observed | [9][10] |
| Basic | 1 hour | 60°C | 0.1N NaOH | Not specified, but degradation observed | [9][10] |
| Oxidative | Not specified | Not specified | 30% H₂O₂ | Not specified, but degradation observed | [9] |
| Thermal | 2 days | 105°C | Dry Heat | Not specified, but degradation observed | [9] |
| Photolytic | 24 hours | Sunlight | - | Not specified, but degradation observed | [10] |
| Humidity | 5 days | 25°C | 90% RH | Not specified, but degradation observed | [6] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol is adapted from validated methods for the analysis of Memantine Hydrochloride and its degradation products.[6][7][8][9][10]
-
Objective: To determine the purity of a this compound sample and quantify any degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Materials:
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.2) in a 50:50 (v/v) ratio[10]
-
Memantine HCl reference standard
-
Sample of this compound for testing
-
0.45 µm syringe filters
-
-
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve the Memantine HCl reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 190 nm[10]
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of additional peaks in the sample chromatogram may indicate the presence of degradation products. The purity of the sample can be calculated by comparing the peak area of the main analyte to the total peak area of all detected components.
-
Visualizations
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. upsher-smith.com [upsher-smith.com]
- 2. 78056-28-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating HPLC Method for Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpdft.com [rjpdft.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming challenges in the N-alkylation of 3-Methyladamantan-1-amine
Welcome to the technical support center for the N-alkylation of 3-Methyladamantan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-alkylated this compound derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of the sterically hindered this compound.
Question: Why am I observing low to no conversion of my this compound starting material?
Answer: Low or no conversion in the N-alkylation of a bulky amine like this compound is a common challenge, primarily due to its significant steric hindrance. Several factors could be contributing to this issue:
-
Inadequate Reaction Conditions: The chosen temperature may be too low, or the reaction time too short to overcome the activation energy required for the sterically hindered amine to react.
-
Poor Nucleophilicity/Basicity: While amines are generally good nucleophiles, the bulky adamantyl group can diminish the accessibility of the nitrogen's lone pair.
-
Improper Choice of Reagents: The alkylating agent, solvent, or base may not be suitable for this specific transformation.
-
Catalyst Inactivity (for catalyzed reactions): In methods like Buchwald-Hartwig amination, the catalyst system may be inactive or poisoned by impurities.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Question: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product can sometimes be more nucleophilic than the starting primary amine.[1] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which helps to minimize the chance of a second alkylation event.[2]
-
Alternative Methods: Switch to a more selective method like reductive amination, which is well-suited for controlled mono-alkylation as it proceeds via an imine intermediate.[3]
Question: I am attempting a Buchwald-Hartwig amination with an aryl halide, but the yield is poor. What are the key parameters to optimize for this sterically hindered amine?
Answer: The Buchwald-Hartwig amination is a powerful tool, but its success with bulky amines like this compound is highly dependent on the careful selection of the catalytic system.[4][5]
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich biaryl phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] Consider screening ligands such as t-BuXPhos, RuPhos, or BrettPhos.
-
Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can also affect the tolerance of other functional groups in your substrates.[6]
-
Solvent and Temperature: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The reaction often requires elevated temperatures (80-120 °C) to proceed efficiently.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the mono-N-alkylation of this compound?
A1: Reductive amination is generally considered one of the most reliable and controlled methods for the mono-N-alkylation of primary amines, especially those prone to over-alkylation.[3][9] This two-step, one-pot process involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11] This method avoids the direct use of alkyl halides and the associated risk of multiple alkylations.
Q2: Can I perform a direct N-alkylation using an alkyl halide? What are the expected challenges?
A2: Direct N-alkylation with an alkyl halide is possible but challenging for this compound. The main difficulties are:
-
Steric Hindrance: The bulky adamantyl group significantly slows down the Sₙ2 reaction rate.[12]
-
Over-alkylation: The resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.[13]
-
Harsh Conditions: Forcing conditions (high temperatures, strong bases) are often required, which can lead to side reactions and decomposition.[14]
If you choose this method, using a polar aprotic solvent like DMF or DMSO, a strong base like potassium or cesium carbonate, and carefully controlling the stoichiometry are crucial.[1][14]
Q3: What are the common side reactions in the palladium-catalyzed amination of this compound, and how can they be minimized?
A3: In Buchwald-Hartwig amination, common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by using bulkier phosphine ligands.[6]
-
Di-arylation: The primary amine is arylated twice. This is less common with bulky amines but can be suppressed by using specific ligands like KPhos and controlling stoichiometry.[6]
-
Catalyst Decomposition: High temperatures can lead to the decomposition of the palladium catalyst. Ensure you are not exceeding the thermal stability of your chosen catalyst system.
Q4: Are there any "green" or more sustainable alternatives for the N-alkylation of this amine?
A4: Yes, N-alkylation using alcohols as alkylating agents is considered a greener alternative to using alkyl halides, as the only byproduct is water. This method, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, typically requires a transition metal catalyst (e.g., based on iridium, ruthenium, or cobalt).[15] While this approach is promising, it may require significant optimization for a sterically hindered substrate like this compound.
Experimental Protocols
Method 1: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-3-methyladamantan-1-amine.
Reaction Scheme: (Image of the reaction scheme for the reductive amination of this compound with benzaldehyde to yield N-benzyl-3-methyladamantan-1-amine)
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the solvent (DCM or DCE).
-
Add benzaldehyde to the solution and stir at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[16]
-
Slowly add sodium triacetoxyborohydride (STAB) in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Reductive Amination:
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 18 | 85-95 |
| 2 | NaBH₃CN | MeOH | 25 | 24 | 80-90 |
| 3 | NaBH₄ | MeOH | 25 | 24 | 70-80 |
Method 2: Buchwald-Hartwig Amination with Bromobenzene
This protocol describes the synthesis of N-phenyl-3-methyladamantan-1-amine.
Reaction Scheme: (Image of the reaction scheme for the Buchwald-Hartwig amination of this compound with bromobenzene)
Materials:
-
This compound (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
t-BuXPhos (or other suitable ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and the base (NaOt-Bu) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and bromobenzene.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Pd Precursor | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | t-BuXPhos | NaOt-Bu | 110 | 80-90 |
| 2 | Pd(OAc)₂ | RuPhos | LHMDS | 100 | 75-85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 110 | 65-75 |
Visualizations
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of 3-Methyladamantan-1-amine by HPLC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of HPLC-MS/MS parameters for the detection of 3-Methyladamantan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for HPLC-MS/MS method development for this compound?
A1: A good starting point is to adapt methods used for structurally similar compounds like memantine (1-amino-3,5-dimethyladamantane).[1] Reverse-phase chromatography with a C18 or C8 column is recommended.[1][2] For the mobile phase, a gradient of acetonitrile or methanol with water containing 0.1-0.5% formic acid is a common choice to ensure good peak shape and ionization efficiency.[2] Detection should be performed using a tandem mass spectrometer with electrospray ionization in positive ion mode (ESI+).[2]
Q2: How should I prepare my sample for analysis?
A2: For plasma samples, liquid-liquid extraction (LLE) or protein precipitation are effective methods. LLE using solvents like diethyl ether/n-hexane (70:30) can produce clean extracts and high recovery.[1] Protein precipitation with acetonitrile is a simpler and faster alternative, though it may result in more matrix effects.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in MS/MS analysis?
A3: The molecular formula for this compound is C11H19N, with a molecular weight of approximately 165.28 g/mol . In positive ESI mode, the precursor ion will be the protonated molecule [M+H]+ at an m/z of approximately 166.3. The fragmentation of adamantane derivatives often involves the loss of the amine group and cleavage of the cage structure. While specific transitions for this compound need to be optimized, a likely characteristic product ion would result from the loss of ammonia (NH3), leading to a fragment at m/z 149.2. Another common fragmentation pathway for similar amines is the loss of the alkyl group.
Q4: How can I improve the sensitivity of my assay?
A4: To enhance sensitivity, focus on optimizing the ESI source parameters. This includes the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[3][4] A systematic approach, such as a design of experiments (DoE), can help identify the optimal settings for these interacting parameters.[4][5] Additionally, ensure efficient chromatographic separation to minimize co-elution with matrix components that can cause ion suppression.[6] Using a high-purity solvent and additives is also crucial.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups. Alternatively, decrease the mobile phase pH to suppress silanol ionization.[8] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. Mismatched solvents can cause peak distortion.[7][10] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
Issue 2: Low or No Signal Intensity
| Possible Cause | Recommended Solution |
| Suboptimal ESI Source Parameters | Systematically optimize the capillary voltage, nebulizer pressure, and gas temperature and flow rates. Start with typical values (e.g., Capillary Voltage: 3-5 kV, Nebulizer Pressure: 30-50 psi) and adjust.[3][4] |
| Ion Suppression from Matrix Effects | Improve sample cleanup. If using protein precipitation, consider switching to LLE or solid-phase extraction (SPE). Adjust chromatography to separate the analyte from co-eluting matrix components.[11] |
| Incorrect MS/MS Transitions | Perform a product ion scan of the precursor ion ([M+H]+ ≈ 166.3) to identify the most intense and stable fragment ions for MRM. |
| Mobile Phase Incompatibility with ESI | Ensure the mobile phase contains a volatile additive like formic acid or ammonium formate to promote ionization. Avoid non-volatile buffers like phosphate.[12] |
Issue 3: Unstable Retention Time
| Possible Cause | Recommended Solution |
| Poor Column Equilibration | Increase the equilibration time between injections to ensure the column is fully conditioned with the initial mobile phase.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Small temperature changes can lead to significant retention time shifts.[9][11] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[7][9] |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any trapped air bubbles.[9][10] |
Experimental Protocols
Optimized HPLC-MS/MS Method for Memantine (Adaptable for this compound)
This protocol is based on a validated method for memantine and serves as a strong starting point.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., Memantine-d6).
-
Add 250 µL of a basifying agent (e.g., 0.5 M NaOH) and vortex.
-
Add 3 mL of extraction solvent (e.g., diethyl ether/n-hexane, 70:30 v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Parameters
| Parameter | Value |
| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm)[1][2] |
| Mobile Phase A | 0.5% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
3. MS/MS Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4.0 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 320 °C |
| MRM Transitions | To be optimized. Start with Precursor Ion (Q1): m/z 166.3. Scan for major product ions (Q3). A likely transition is 166.3 -> 149.2. |
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical diagram for troubleshooting low signal intensity issues in HPLC-MS/MS analysis.
References
- 1. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpbs.com [ijpbs.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. mastelf.com [mastelf.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
managing side reactions during the synthesis of adamantane amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane amines such as amantadine, rimantadine, and memantine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of adamantane amines, offering potential causes and actionable solutions.
Issue 1: Low Yield in Ritter Reaction for Amantadine/Memantine Synthesis
-
Question: We are experiencing significantly lower than expected yields in our Ritter reaction when synthesizing N-acetyl adamantane amines. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in the Ritter reaction for adamantane derivatives can stem from several factors. The reaction involves the generation of a stable adamantyl carbocation, which then reacts with a nitrile. Incomplete carbocation formation, side reactions, and suboptimal work-up procedures are common culprits.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The formation of the adamantyl carbocation requires a strong acid catalyst.
-
Solution: Ensure the use of a sufficiently strong acid, such as concentrated sulfuric acid. The molar ratio of acid to the adamantane substrate is crucial; literature suggests a significant excess of acid is often required.[1]
-
-
Reaction Temperature and Time: The reaction rate is sensitive to temperature.
-
Solution: Optimize the reaction temperature and time. For the synthesis of N-(1-adamantyl)acetamide from 1-bromoadamantane, a temperature of 125 °C for 3.5 hours has been shown to be effective.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction endpoint.
-
-
Purity of Starting Materials: Impurities in the adamantane starting material (e.g., 1-bromoadamantane or adamantanol) can lead to side reactions.
-
Solution: Use high-purity starting materials. Purification of the adamantane precursor before the Ritter reaction is recommended.
-
-
Work-up Procedure: The hydrolysis of the intermediate nitrilium ion and subsequent isolation of the N-acyl adamantane amine can impact the final yield.
-
Solution: A careful work-up is essential. Pouring the reaction mixture into ice-cold water is a common procedure to precipitate the N-acyl product.[2] Thorough washing of the precipitate is necessary to remove residual acid and other water-soluble impurities.
-
Experimental Protocol: Optimized Ritter Reaction for N-(1-adamantyl)acetamide
-
To a stirred solution of 1-bromoadamantane (1.0 eq) in acetylamide (10.0 eq), slowly add concentrated sulfuric acid (6.0 eq).
-
Heat the reaction mixture to 125 °C and maintain for 3.5 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield N-(1-adamantyl)acetamide.
Quantitative Data:
-
| Parameter | Condition | Yield of N-(1-adamantyl)acetamide | Reference |
| Molar Ratio (Acetamide:1-bromoadamantane) | 8:1 | 82.42% | [1] |
| Molar Ratio (Acetamide:1-bromoadamantane) | 10:1 | 84.87% | [1] |
| Molar Ratio (Acetamide:1-bromoadamantane) | 12:1 | 83.59% | [1] |
Issue 2: Formation of N-Formyl Byproduct in Leuckart-Wallach Reaction
-
Question: We are observing a significant amount of the N-formyl adamantane amine byproduct when using the Leuckart-Wallach reaction to synthesize our target primary adamantane amine. How can we minimize this and what is the best way to remove it?
-
Answer: The formation of N-formyl derivatives is a known side reaction in the Leuckart-Wallach reaction, where formamide or ammonium formate acts as both the aminating and reducing agent.[3][4] The N-formyl compound is an intermediate that is subsequently hydrolyzed to the desired primary amine. Incomplete hydrolysis is the primary reason for its presence as a byproduct.
Strategies to Manage N-Formyl Byproduct:
-
Optimize Hydrolysis Conditions: The most direct approach is to ensure complete hydrolysis of the N-formyl intermediate.
-
Solution: After the initial reaction, treat the crude product with a strong acid or base to facilitate complete deformylation. Refluxing with aqueous hydrochloric acid is a common and effective method.[2]
-
-
Reaction Conditions: The initial reaction conditions can influence the amount of N-formyl intermediate formed.
-
Solution: While high temperatures are necessary for the Leuckart reaction (typically >165 °C with formamide), optimizing the reaction time can help.[4] Prolonged reaction times at high temperatures might lead to degradation of the desired product.
-
Experimental Protocol: Hydrolysis of N-Formyl-1-aminoadamantane
-
To a round-bottom flask, add the crude N-formyl-1-aminoadamantane (1.0 eq).
-
Add a solution of 19.46% aqueous hydrochloric acid (a significant molar excess).
-
Heat the mixture to reflux and maintain for 1 hour, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Evaporate the aqueous layer under vacuum to obtain the crude amantadine hydrochloride.
-
Recrystallize the product from a suitable solvent system (e.g., acetone) to achieve high purity.[2]
-
Issue 3: Over-alkylation in Reductive Amination of Adamantyl Ketones
-
Question: We are attempting to synthesize a secondary adamantane amine via reductive amination of an adamantyl ketone with a primary amine, but we are getting a significant amount of the tertiary amine byproduct. How can we improve the selectivity for the secondary amine?
-
Answer: Over-alkylation is a common challenge in the synthesis of secondary amines via reductive amination because the secondary amine product is often more nucleophilic than the primary amine starting material.[5][6]
Methods to Control Over-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine can statistically favor the reaction of the ketone with the primary amine over the reaction of the intermediate imine with the secondary amine product.[5]
-
Solution: Employ a 5- to 10-fold molar excess of the primary amine relative to the adamantyl ketone. This is most practical when the primary amine is readily available and inexpensive.
-
-
Choice of Reducing Agent: The choice of reducing agent and the timing of its addition can influence selectivity.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can be added after the initial formation of the imine.[6] This allows for better control over the reduction step.
-
-
One-Pot, Two-Step Procedure: A well-controlled one-pot, two-step procedure can enhance selectivity.
-
Solution: First, allow the adamantyl ketone and the primary amine to react to form the imine. This can be facilitated by a catalytic amount of acid. Once imine formation is complete (monitored by TLC or NMR), add the reducing agent.
-
Experimental Protocol: Selective Synthesis of a Secondary Adamantane Amine
-
Dissolve the adamantyl ketone (1.0 eq) and the primary amine (5.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired secondary amine.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of memantine from 1,3-dimethyladamantane?
-
A1: Common impurities include unreacted starting materials such as 1-bromo-3,5-dimethyladamantane and intermediates like N-acetyl-1-amino-3,5-dimethyladamantane.[7] Additionally, structurally related adamantane derivatives present in the starting material can lead to corresponding amine impurities, such as 1-amino-3,5,7-trimethyladamantane hydrochloride and 1-amino-3-methyladamantane hydrochloride.[7]
-
-
Q2: How can I purify my crude adamantane amine product?
-
A2: Purification strategies depend on the nature of the impurities. Common methods include:
-
Acid-Base Extraction: Adamantane amines are basic and can be separated from neutral or acidic impurities by extraction into an aqueous acidic solution, followed by basification and re-extraction into an organic solvent.
-
Recrystallization: This is a powerful technique for purifying solid adamantane amine salts (e.g., hydrochlorides). A suitable solvent or solvent mixture is chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble. Acetone is often used for the recrystallization of amantadine hydrochloride.[2]
-
Column Chromatography: For separating mixtures of adamantane amines (e.g., primary, secondary, and tertiary amines) or removing closely related impurities, column chromatography on silica gel is an effective method.
-
-
-
Q3: What analytical techniques are best for identifying and quantifying side products in adamantane amine synthesis?
-
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities and byproducts. It provides both retention time data for quantification and mass spectra for structural elucidation.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Coupled with a UV or mass spectrometric detector, it can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of both the desired product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the products and byproducts.
-
-
Visualizations
References
- 1. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109320425A - A kind of synthetic method of rimantadine hydrochloride - Google Patents [patents.google.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
preventing degradation of 3-Methyladamantan-1-amine in experimental assays
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 3-Methyladamantan-1-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry environment.[1] The hydrochloride salt form is typically a solid at room temperature.[1] To ensure long-term stability, it is recommended to store it in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its hydrophobic adamantane structure, this compound has limited solubility in water but is more soluble in organic solvents like ethanol and chloroform.[2] For stock solutions, use high-purity, anhydrous organic solvents. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous buffers, prepare solutions fresh daily and be mindful of the pH, as the basicity of the amine group can be a factor in reactivity.
Q3: Is this compound sensitive to light or oxygen?
A3: Like many primary amines, this compound can be susceptible to oxidative degradation. It is recommended to handle the compound and its solutions with protection from light and to consider using deoxygenated solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments. Storing the compound in a dark environment is a standard precaution.[1]
Q4: What common laboratory materials or reagents should I be cautious with?
A4: Primary amines can react with various substances. Avoid strong oxidizing agents. Be aware that some solvents or buffer components can contain impurities (e.g., aldehydes, peroxides) that may react with the amine. Additionally, the compound can react with acid chlorides and acid anhydrides to form amides.[1] Ensure all glassware is thoroughly clean and consider using amber glass or opaque containers to minimize light exposure.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution & Prevention |
| Inconsistent or non-reproducible assay results | Degradation of the compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous assay buffers at room temperature. |
| Gradual loss of compound activity over the course of an experiment | Oxidative or thermal degradation in the assay medium. | If possible, perform assays at a lower temperature. Ensure assay buffers are free of metal ions that can catalyze oxidation. Consider adding antioxidants if compatible with the assay. Use deoxygenated buffers. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | The compound is degrading into byproducts. | Characterize the degradation products if possible to understand the mechanism. Review the entire experimental workflow for potential triggers: high temperature, extreme pH, prolonged light exposure, or reactive assay components. |
| Low recovery of the compound from solutions | Adsorption of the lipophilic adamantane structure onto plasticware or glassware. | Use low-adsorption microplates and pipette tips. For quantitative analysis, consider using silanized glassware or polypropylene containers to minimize surface binding. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the recommended procedure for preparing solutions of this compound to maximize stability.
-
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous, high-purity solvent (e.g., DMSO, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Low-adsorption polypropylene or amber glass vials with screw caps
-
Calibrated pipettes and sterile, low-adsorption tips
-
-
Procedure for Stock Solution (e.g., 10 mM in DMSO): a. Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile vial under an inert gas atmosphere if possible. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. d. Vortex gently until the compound is fully dissolved. e. Aliquot the stock solution into single-use volumes in amber or opaque, tightly sealed vials. f. Store the aliquots at -20°C or -80°C.
-
Procedure for Aqueous Working Solutions: a. Thaw a single aliquot of the stock solution just before use. b. Dilute the stock solution to the final desired concentration in your pre-prepared, deoxygenated assay buffer. c. Mix thoroughly but gently. d. Use the working solution immediately. Do not store aqueous working solutions for extended periods.
Visual Guides and Workflows
Recommended Handling Workflow
The following diagram illustrates the ideal workflow for handling this compound to minimize degradation.
Caption: Workflow for handling this compound.
Potential Degradation Pathways
This diagram illustrates potential chemical reactions that could lead to the degradation of this compound in an experimental setting.
Caption: Potential degradation pathways for primary amines.
References
resolving peak tailing issues in chromatographic analysis of 3-Methyladamantan-1-amine
Welcome to the technical support center for the chromatographic analysis of 3-Methyladamantan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing, a prevalent challenge in the analysis of basic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with this compound?
Peak tailing for basic compounds such as this compound is primarily caused by secondary interactions between the positively charged amine group of the analyte and negatively charged, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[1][2] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to a delayed elution and an asymmetrical peak shape.[3][4] At mid-range pH, these silanol groups are ionized (SiO-), exacerbating the interaction with the protonated basic analyte.[2]
Other potential causes for peak tailing that should be considered include:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Column Bed Deformation: Voids or channels in the column packing can lead to uneven flow paths.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and tailing.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[7]
Q2: What is the ideal pH for the mobile phase to minimize peak tailing?
To minimize peak tailing, it is crucial to control the ionization of the silanol groups on the stationary phase. Operating at a lower pH (typically ≤ 3) protonates the silanol groups, neutralizing their negative charge and thus reducing their electrostatic interaction with the positively charged this compound.[2][6] This leads to a more uniform interaction of the analyte with the stationary phase, resulting in a more symmetrical peak shape.[3]
Q3: Can the choice of column significantly impact peak tailing?
Absolutely. Modern HPLC columns offer several features to mitigate peak tailing for basic compounds:
-
End-capped Columns: These columns have their residual silanol groups chemically modified with a non-polar group, effectively shielding them from interaction with the analyte.[8][9]
-
High-Purity Silica (Type B): These columns are manufactured with silica that has a lower content of acidic silanol groups and metal contaminants, leading to improved peak shapes for basic compounds.[2]
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the silanol groups and can provide alternative selectivity.
-
Hybrid Silica Particles: These columns incorporate organic and inorganic materials in their stationary phase, often resulting in improved pH stability and reduced silanol activity.[10]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
Yes, mobile phase additives can be very effective. A common strategy is to add a "competing base," such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[11] The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak symmetry.[12][13] Increasing the buffer concentration in the mobile phase (e.g., 25-50 mM) can also help to mask residual silanol interactions.[5]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing.
Quantitative Data for Method Development
The following tables provide starting parameters for method development for this compound, based on successful analyses of the structurally similar compound, memantine.[1][6] These should be optimized for your specific instrumentation and application.
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommended Value | Rationale |
| Column | C18, End-capped (e.g., Nova-Pak C18, ZORBAX Eclipse Plus C8) | Minimizes silanol interactions.[2][6] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Good separation and buffering capacity.[1] |
| pH | 2.5 - 3.0 | Protonates silanol groups to reduce tailing.[6] |
| Buffer Concentration | 25-50 mM | Masks residual silanol interactions.[5] |
| Flow Rate | 1.0 - 2.5 mL/min | To be optimized for best efficiency.[1] |
| Detection | UV (with derivatization) or RI | Analyte lacks a strong chromophore.[11][13] |
Table 2: Example Mobile Phase Compositions
| Organic Modifier | Aqueous Component | Modifier | Reference |
| Acetonitrile (70%) | 0.05 M Sodium Dihydrogenphosphate (30%) | pH adjusted to 2.5 | [6] |
| Acetonitrile (50%) | 0.025 M Phosphate Buffer (50%) | pH adjusted to 4.6 | [1] |
| Methanol | 0.02 M Ammonium Acetate Buffer | - | [13] |
| Methanol/Water | Triethylamine (0.1%) | - | [11] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method
This protocol provides a general starting point for the analysis of this compound without derivatization, suitable for detection by a Refractive Index (RI) detector.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol, water, and triethylamine (e.g., 64:36:0.1 v/v/v).[11]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C).
-
Detector: Refractive Index (RI).
-
Injection Volume: Inject 20-50 µL of the sample solution.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Protocol 2: Pre-Column Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB) for UV Detection
This protocol is adapted from a method for memantine and is suitable for enhancing the UV detectability of this compound.[6]
Methodology:
-
Reagent Preparation:
-
FDNB Reagent: Prepare a 6 µg/mL solution of 1-fluoro-2,4-dinitrobenzene in acetonitrile.
-
Borate Buffer: Prepare a borate buffer and adjust the pH as needed for the derivatization reaction.
-
-
Derivatization Reaction:
-
In a suitable vial, mix 1 mL of the this compound sample solution with 2 mL of borate buffer and 500 µL of the FDNB reagent.
-
Add 3.6 mL of acetonitrile and vortex the mixture.
-
Incubate the mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 300 µL of 1 M HCl.
-
Bring the final volume to 10 mL with acetonitrile.
-
-
HPLC Analysis:
-
Column: Nova-Pak C18 column (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M sodium dihydrogenphosphate (70:30, v/v), with the pH of the buffer adjusted to 2.5.
-
Detection: UV at 360 nm.
-
Injection Volume: 50 µL.
-
Diagram: Derivatization and Analysis Workflow
Caption: Workflow for pre-column derivatization and subsequent HPLC analysis.
References
- 1. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sielc.com [sielc.com]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. lcms.cz [lcms.cz]
- 10. ajptonline.com [ajptonline.com]
- 11. WO2010007164A1 - Method of assaying an aminoadamantane derivative - Google Patents [patents.google.com]
- 12. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Adamantane Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the blood-brain barrier (BBB) penetration of adamantane compounds.
Troubleshooting Guides
This section addresses common problems encountered during in vitro and in vivo BBB penetration studies.
In Vitro BBB Models
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) in my in vitro BBB model. | 1. Cell Culture Issues: High cell passage number, suboptimal seeding density, low cell viability. 2. Culture Conditions: Inappropriate growth media, issues with co-culture cells (if applicable). 3. Measurement Error: Incorrect electrode placement. | 1. Use cells within a validated passage number range. Optimize seeding density (e.g., for hCMEC/D3 cells, a density of 1x10^5 to 1x10^6 cells/cm² is often used). Ensure high cell viability using a gentle detachment method.[1] 2. Use appropriate, pre-warmed growth media and supplements. If using a co-culture model, ensure the health of astrocytes or pericytes.[1] 3. Ensure electrodes are correctly placed and not touching the cell monolayer.[1] |
| High variability in permeability assay results. | 1. Inconsistent Cell Monolayer: Variation in cell seeding and culture maintenance. 2. Assay Conditions: Fluctuations in temperature, incubation time, or buffer composition. 3. Analytical Method Variability: Inconsistent sample handling and analysis. | 1. Standardize cell seeding protocols and ensure consistent culture conditions across all wells. 2. Maintain strict control over all assay parameters. Use pre-warmed buffers and precise timing for incubations. 3. Follow a standardized protocol for sample collection, storage, and analysis (e.g., LC-MS/MS). |
| My adamantane compound appears to be toxic to the endothelial cells. | 1. High Compound Concentration: The concentration used in the assay may exceed the cytotoxic threshold. 2. Solvent Toxicity: The vehicle used to dissolve the compound may be toxic to the cells. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Test the toxicity of the vehicle alone at the concentration used in the experiment. If toxic, consider alternative, more biocompatible solvents. |
In Vivo Studies
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Low brain uptake of the adamantane compound in animal models. | 1. Poor BBB Permeability: The intrinsic properties of the compound limit its ability to cross the BBB. 2. High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the drug available for BBB transport.[1] 3. Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[1] | 1. Consider chemical modifications to enhance lipophilicity or utilize a prodrug strategy.[2][3] 2. Measure the plasma protein binding of your compound. If high, strategies to reduce binding may be necessary. 3. Conduct in vivo studies with P-gp inhibitors or in P-gp knockout animals to confirm efflux. If confirmed, medicinal chemistry efforts can be directed to design analogs that are not P-gp substrates. |
| Inconsistent results between animals in the same experimental group. | 1. Variability in Surgical Procedure: Inconsistent administration or perfusion technique. 2. Physiological Differences: Variations in animal age, weight, or health status. | 1. Ensure all surgical and dosing procedures are highly standardized and performed by experienced personnel. 2. Use animals of the same age, sex, and from the same supplier. Ensure they are healthy and acclimated to the experimental conditions. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the BBB penetration of adamantane compounds.
| Question | Answer |
| What are the main strategies to enhance the BBB penetration of adamantane compounds? | The primary strategies include: 1. Prodrug Approach: Chemically modifying the adamantane compound to create a more lipophilic prodrug that can passively diffuse across the BBB and then be converted to the active drug in the brain.[2][3] 2. Chemical Modification: Increasing the lipophilicity of the adamantane derivative by adding lipophilic moieties.[4] 3. Nanoparticle-Based Delivery: Encapsulating the adamantane compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) to facilitate transport across the BBB.[5][6] 4. Targeting Endogenous Transporters: Designing adamantane derivatives that are recognized and transported by specific carrier systems at the BBB, such as those for amino acids or organic cations. |
| How does making a prodrug of an adamantane compound help it cross the BBB? | A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. For BBB penetration, a common strategy is to mask polar functional groups of the adamantane compound with lipophilic promoieties. This increases the overall lipophilicity of the molecule, allowing it to more readily diffuse across the lipid membranes of the BBB endothelial cells. Once in the brain, enzymes can cleave off the promoiety, releasing the active adamantane drug.[2][7] |
| What are the challenges of using nanoparticles for brain delivery of adamantane compounds? | Challenges include: - Stability: Nanoparticles must be stable in the bloodstream and not release the drug prematurely. - Toxicity: The materials used for the nanoparticles must be biocompatible and non-toxic. - Targeting: Achieving specific targeting to the brain to avoid accumulation in other organs.[4][5] - Crossing the BBB: While nanoparticles can facilitate transport, the exact mechanisms are still under investigation and can be inefficient. |
| Which in vitro model is best for screening the BBB permeability of my adamantane compounds? | The choice of model depends on the specific research question and throughput needs. - PAMPA-BBB: A high-throughput artificial membrane assay for predicting passive permeability.[8] - Cell-based models: Monolayers of brain endothelial cells (e.g., hCMEC/D3) grown on Transwell inserts provide a more biologically relevant model that includes transporters and tight junctions. Co-culture models with astrocytes or pericytes can further enhance the barrier properties.[9][10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the BBB penetration of adamantane compounds.
Table 1: In Vivo Brain Concentration Enhancement
| Compound | Strategy | Animal Model | Fold Increase in Brain Concentration (Compared to Parent Drug) | Reference |
| AZT-adamantane prodrugs | Prodrug (Ester linkage) | Rat | 7-18 times | [3][11] |
Table 2: In Vitro Transport Kinetics of Adamantane Derivatives
| Compound | In Vitro Model | Transport Parameter | Value | Reference |
| Rimantadine | hCMEC/D3 cells | Michaelis-Menten constant (Km) | 6.3 µM | |
| Amantadine | hCMEC/D3 cells | Michaelis-Menten constant (Km) | 238.4 µM |
Experimental Protocols
1. In Situ Rat Brain Perfusion
This technique is used to measure the unidirectional transport of a compound across the BBB in vivo.
-
Anesthesia: Anesthetize the rat (e.g., with ketamine/xylazine).
-
Surgical Preparation: Expose the common carotid artery and its branches. Ligate the external carotid artery and pterygopalatine artery.
-
Catheterization: Insert a catheter into the common carotid artery.
-
Perfusion: Start the perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the adamantane compound of interest at a known concentration. The perfusion is typically done for a short period (e.g., 5-30 seconds).
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and collect the brain.
-
Analysis: Determine the concentration of the compound in the brain tissue and the perfusate using a suitable analytical method (e.g., LC-MS/MS). The brain uptake clearance (K_in) can then be calculated.
2. In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol describes a common method for assessing drug permeability across a cell-based BBB model.
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring TEER.
-
Permeability Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., HBSS).
-
Add the adamantane compound (at a non-toxic concentration) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method. The apparent permeability coefficient (P_app) can be calculated using the following formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.[9]
3. Formulation of Adamantane-Loaded Polymeric Nanoparticles
This is a general protocol for preparing drug-loaded nanoparticles using the nanoprecipitation method.
-
Organic Phase Preparation: Dissolve the adamantane compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The polymer and drug will precipitate to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification and Concentration: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer. The nanoparticles can be concentrated by ultracentrifugation.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Caption: Strategies to enhance the blood-brain barrier penetration of adamantane compounds.
Caption: A typical experimental workflow for evaluating the BBB penetration of modified adamantane compounds.
Caption: Carrier-mediated transport of an adamantane derivative across the blood-brain barrier.
References
- 1. benchchem.com [benchchem.com]
- 2. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanotherapeutics in Neuropathologies: Obstacles, Challenges and Recent Advancements in CNS Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of 3-Methyladamantan-1-amine and Memantine Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known efficacy of 3-Methyladamantan-1-amine and the well-established drug, Memantine. While both compounds share a similar adamantane core structure and are recognized as N-methyl-D-aspartate (NMDA) receptor antagonists, the available efficacy data for this compound is notably sparse in comparison to the extensive clinical and preclinical data for Memantine.
This guide synthesizes the current understanding of both molecules, presenting available data in a structured format to facilitate comparison. It also outlines standard experimental protocols relevant to assessing the efficacy of NMDA receptor antagonists, which could be applied to further investigate this compound.
Chemical Structure and Properties
| Property | This compound | Memantine (3,5-Dimethyladamantan-1-amine) |
| Synonyms | Desmethylmemantine Hydrochloride, 1-Amino-3-methyladamantane | 1-Amino-3,5-dimethyladamantane, Namenda®, Axura® |
| Molecular Formula | C₁₁H₁₉N | C₁₂H₂₁N |
| Molecular Weight | 165.28 g/mol | 179.30 g/mol |
| Mechanism of Action | Presumed uncompetitive NMDA receptor antagonist | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist |
Efficacy Data: A Comparative Overview
A significant disparity exists in the publicly available efficacy data for these two compounds. Memantine has undergone extensive clinical trials and is an approved medication for moderate-to-severe Alzheimer's disease.[1][2][3] In contrast, specific preclinical or clinical efficacy data for this compound is not readily found in peer-reviewed literature. Its activity is largely inferred from its structural similarity to Memantine.[4]
Memantine Efficacy in Alzheimer's Disease
Clinical trials have demonstrated that Memantine can lead to modest improvements in cognition, daily functioning, and global status in patients with moderate to severe Alzheimer's disease.[3][5]
| Clinical Trial Endpoint | Outcome with Memantine Treatment | Citation |
| Cognition (SIB, ADAS-cog) | Statistically significant improvement compared to placebo. | [5] |
| Function (ADCS-ADL) | Statistically significant improvement compared to placebo. | [3] |
| Global Assessment (CIBIC-Plus) | Statistically significant improvement compared to placebo. | [3] |
| Behavioral Symptoms (NPI) | Inconsistent results across studies. | [3] |
Signaling Pathways and Mechanism of Action
Both this compound and Memantine are understood to exert their effects through the modulation of the NMDA receptor, a key player in glutamatergic neurotransmission. Overactivation of this receptor by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in the neuronal cell death observed in neurodegenerative diseases like Alzheimer's.
Memantine acts as an uncompetitive antagonist, meaning it only blocks the NMDA receptor channel when it is open, which occurs in the presence of excessive glutamate. This voltage-dependent and rapid on/off binding kinetics are thought to be crucial for its therapeutic effect, as it can reduce pathological overstimulation without interfering with normal synaptic transmission.[6][7] It is hypothesized that this compound shares this mechanism due to its structural similarity.
References
- 1. preprints.org [preprints.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 5. jchr.org [jchr.org]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 3-Methyladamantan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized 3-Methyladamantan-1-amine, a crucial intermediate in pharmaceutical development.[1] We present a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a powerful technique for separating and identifying volatile and semi-volatile compounds, and compare its performance against alternative analytical methods. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various therapeutic agents, including antiviral and neuroactive drugs.[1] Its rigid adamantane cage structure can enhance the stability and bioavailability of drug candidates.[1] Ensuring the purity of this synthetic intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on the application of GC-MS for purity assessment and provides a framework for comparing its effectiveness with other analytical techniques.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol outlines a robust method for the purity analysis of this compound. Due to the polar nature of amines, which can lead to poor chromatographic peak shape, derivatization is often employed to improve analysis.[2][3]
1. Sample Preparation (with Derivatization)
-
Accurately weigh approximately 1.0 mg of the synthesized this compound sample and a certified reference standard (purity ≥98%)[4] into separate 2 mL autosampler vials.
-
Add 1.0 mL of a suitable solvent, such as ethyl acetate or dichloromethane.
-
To each vial, add 100 µL of a derivatizing agent. A common choice for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] Alternatives include trifluoroacetic anhydride (TFAA) or pentafluorobenzaldehyde (PFB).[3][6]
-
Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.
2. GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[5][7][8] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[7][8] |
| Inlet Temperature | 250 °C[5][7] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio)[7] |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C[5] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line Temp. | 280 °C[5] |
| Ion Source Temperature | 230 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Scan Range | m/z 40-500 |
3. Data Analysis
-
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity identification can be performed by comparing the mass spectra of the unknown peaks with a spectral library (e.g., NIST) and by analyzing the fragmentation patterns.[7]
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS purity validation workflow.
Caption: Workflow for the GC-MS analysis of this compound purity.
Comparison of Analytical Methods for Purity Determination
While GC-MS is a highly effective technique, other methods can also be employed for purity analysis. The choice of method often depends on the nature of the impurities and the specific requirements of the analysis.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | High separation efficiency for volatile compounds, definitive identification based on mass spectra.[7] | Requires derivatization for polar amines, not suitable for non-volatile impurities. |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Lower resolution than capillary GC, requires chromophoric impurities for detection. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Provides direct, highly accurate quantification without the need for identical reference standards for each impurity. | Lower sensitivity than chromatographic methods, may not detect trace impurities. |
Hypothetical Performance Data
The following table presents hypothetical data comparing the purity assessment of three different batches of synthesized this compound using the analytical methods described above.
| Synthesis Batch | GC-MS Purity (%) | HPLC-UV Purity (%) | qNMR Purity (mol%) | Major Impurity Identified (by GC-MS) |
| Batch A | 99.2 | 99.0 | 99.1 | 1-Methyladamantane |
| Batch B | 97.5 | 97.3 | 97.6 | Unreacted starting material |
| Batch C | 98.8 | 98.6 | 98.7 | By-product from side reaction |
Logical Relationship of Purity Validation Steps
The following diagram illustrates the logical flow and decision-making process in a comprehensive purity validation study.
Caption: Decision-making workflow for purity validation of synthesized compounds.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in subsequent pharmaceutical manufacturing steps. GC-MS offers a robust and reliable method for the separation and identification of volatile impurities. For comprehensive purity profiling, it is often beneficial to employ orthogonal analytical techniques such as HPLC and qNMR to ensure all potential impurities are detected and quantified. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish effective purity validation strategies for this important synthetic intermediate.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. h-brs.de [h-brs.de]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Comparative Analysis of 3-Methyladamantan-1-amine and Other Adamantane-Based Drugs: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Methyladamantan-1-amine with other prominent adamantane-based drugs, focusing on their pharmacological interactions at the N-methyl-D-aspartate (NMDA) receptor. The adamantane scaffold, a rigid and lipophilic hydrocarbon, is a key pharmacophore in several approved drugs, leading to a diverse range of therapeutic applications from antiviral to neuroprotective agents.[1][2][3] Understanding the cross-reactivity of these compounds is crucial for drug development, predicting potential drug-drug interactions, and elucidating mechanisms of action.
Overview of Adamantane-Based Drugs
Adamantane derivatives have seen significant success in medicine.[1] Amantadine was initially developed as an antiviral drug for Influenza A, while Memantine (3,5-dimethyl-1-aminoadamantane) is widely used in the treatment of Alzheimer's disease.[4][5] this compound, a demethylated analog of Memantine, shares structural similarities and is expected to exhibit a comparable pharmacological profile, particularly in its interaction with the NMDA receptor.[6][7][8] Other adamantane-based drugs include Rimantadine, another antiviral, and newer agents like the DPP-IV inhibitors saxagliptin and vildagliptin used for diabetes.[4] This guide will focus on the NMDA receptor antagonists due to their shared mechanism of action and potential for cross-reactivity.
Pharmacological Target: The NMDA Receptor
The primary site of action for the neuroactive effects of Memantine and Amantadine is the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory.[1][9] These drugs act as non-competitive antagonists, binding to the phencyclidine (PCP) site located within the receptor's ion channel.[10][11] This action blocks the excessive influx of calcium ions, which is implicated in the pathophysiology of neurodegenerative diseases.[12] Given their common binding site, a high degree of pharmacological cross-reactivity is anticipated.
Comparative Binding Affinity at the NMDA Receptor
Quantitative data from receptor binding studies provide a direct measure of the affinity of these compounds for the NMDA receptor. The following table summarizes key findings from the literature.
| Compound | Brain Region | Binding Site | KD (nM) / IC50 (µM) | Reference |
| Memantine | Cortex | PCP Site | KD: Varies by subtype | [10] |
| Amantadine | Cortex | PCP Site | KD: Varies by subtype | [10] |
| Amantadine | SH-SY5Y Cells | PCP Site | IC50: 18 µM | [11] |
| (+)-MK-801 (for comparison) | Cortex | PCP Site | KD: 4.59 nM | [10] |
| (+)-MK-801 (for comparison) | SH-SY5Y Cells | PCP Site | IC50: 0.133 µM | [11] |
KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. IC50 (Half-maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that while both Memantine and Amantadine bind to the PCP site of the NMDA receptor, they are considered low-affinity antagonists, which may contribute to their favorable side-effect profile compared to high-affinity blockers like MK-801.[12] The binding affinities of these adamantane derivatives can vary between different brain regions, suggesting a potential for subtype-selective interactions with heterogeneous NMDA receptor populations.[10]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
A common method to determine the binding affinity of drugs to the NMDA receptor is through competitive radioligand binding assays.
Objective: To determine the dissociation constant (KD) of unlabeled adamantane derivatives by measuring their ability to displace a radiolabeled ligand (e.g., [3H]MK-801) from the PCP binding site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex) from a suitable animal model in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand ([3H]MK-801) and varying concentrations of the competing, unlabeled drug (e.g., Memantine, Amantadine).
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor drug concentration. The IC50 value is determined from this curve, and the Ki (an estimate of the KD) is calculated using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Signaling Pathway and Mechanism of Action
The cross-reactivity of this compound, Memantine, and Amantadine stems from their shared mechanism of uncompetitive antagonism at the NMDA receptor. This means they only bind to the receptor when it is in its open state, which requires the presence of both glutamate and a co-agonist like glycine or D-serine.
Mechanism of adamantane-based NMDA receptor antagonists.
Conclusion
This compound, as a close structural analog of Memantine, is expected to exhibit significant pharmacological cross-reactivity with other adamantane-based NMDA receptor antagonists like Amantadine. This is due to their shared binding site within the NMDA receptor ion channel. While they are considered low-affinity antagonists, their co-administration could lead to additive pharmacological effects and potentially increased side effects, such as dizziness and confusion.[13][14] The presented data and experimental protocols provide a framework for further investigation into the nuanced interactions of these compounds, which is essential for the development of safer and more effective neuroprotective therapies.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. nbinno.com [nbinno.com]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amantadine - Wikipedia [en.wikipedia.org]
- 6. Buy this compound hydrochloride | 33103-93-4 [smolecule.com]
- 7. This compound | C11H19N | CID 3010128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]
- 9. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety of Memantine in Combination with Potentially Interactive Drugs in the Real World: A Pharmacovigilance Study Using the Japanese Adverse Drug Event Report (JADER) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
comparing the NMDA receptor binding affinity of 3-Methyladamantan-1-amine and other antagonists
This guide provides a detailed comparison of the binding affinities of several key N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on adamantane derivatives. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a target for therapeutic intervention in a variety of neurological and psychiatric disorders. Understanding the binding characteristics of different antagonists is paramount for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Quantitative Comparison of NMDA Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value in each of these metrics corresponds to a higher binding affinity. The following table summarizes the binding affinities of several uncompetitive NMDA receptor antagonists that bind within the ion channel pore.
| Compound | Binding Affinity (Ki, Kd, or IC50 in µM) | Notes |
| 3-Methyladamantan-1-amine | Data not available | A structurally related analogue of memantine. Its affinity is likely influenced by the single methyl group, in contrast to the two methyl groups of memantine. |
| Memantine | 0.5 - 1.0 (IC50) | A moderate-affinity antagonist. Its two methyl groups are crucial for its binding affinity, which is significantly higher than that of amantadine.[1] |
| Amantadine | ~10 (Ki) | A low-affinity antagonist. Lacks the methyl groups present in memantine, which accounts for its reduced affinity.[2] |
| Ketamine | 0.5 - 1.0 (Ki) | A well-known dissociative anesthetic with moderate affinity for the NMDA receptor. |
| Phencyclidine (PCP) | 0.059 (Ki) | A high-affinity antagonist, known for its psychotomimetic effects. |
| Dizocilpine (MK-801) | 0.0372 (Kd) | A very high-affinity, selective, and non-competitive antagonist widely used in research to model NMDA receptor hypofunction.[3] |
Experimental Protocols: Determining Binding Affinity
The binding affinities of NMDA receptor antagonists are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the antagonist being tested) to displace a radiolabeled ligand that is known to bind to a specific site on the receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound for the NMDA receptor.
Materials:
-
Radioligand: Typically [3H]MK-801, a high-affinity uncompetitive antagonist that binds within the ion channel of the NMDA receptor.
-
Receptor Source: Membrane preparations from a specific brain region rich in NMDA receptors, such as the rat cerebral cortex or hippocampus.
-
Test Compounds: The unlabeled antagonists to be tested (e.g., this compound, memantine, etc.).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Workflow:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to pellet the cell membranes, which contain the NMDA receptors. The membranes are washed to remove endogenous ligands and then resuspended in the assay buffer.[4]
-
Incubation: The prepared membranes are incubated in the presence of a fixed concentration of the radioligand (e.g., [3H]MK-801) and varying concentrations of the unlabeled test compound. The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[4][5]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[4][5]
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[4]
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. Its activation is unique in that it requires the coincidence of two events: the binding of the neurotransmitter glutamate and a co-agonist (either glycine or D-serine), and the depolarization of the postsynaptic membrane.
At the resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). When the neuron is depolarized, typically by the activation of nearby AMPA receptors, the Mg2+ block is relieved. This allows for the influx of cations, most importantly calcium (Ca2+), into the neuron upon agonist binding.[6] The influx of Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways that can lead to long-term changes in synaptic strength.[7][8]
Caption: Simplified NMDA Receptor Signaling Pathway.
References
- 1. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of 3-Methyladamantan-1-amine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro antiviral activity of derivatives of 3-Methyladamantan-1-amine (memantine) and related adamantane compounds, including amantadine and rimantadine. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds against various viral pathogens.
Executive Summary
Adamantane derivatives, historically used as antiviral agents against influenza A, continue to be a scaffold of interest for the development of new antiviral therapies. While the clinical use of early adamantanes like amantadine and rimantadine has been limited by the emergence of resistant viral strains, research into novel derivatives demonstrates a broader spectrum of activity and potential for improved efficacy. This guide summarizes the in vitro antiviral performance of selected this compound and other aminoadamantane derivatives against a range of viruses, details the experimental methodologies used for their evaluation, and visualizes a key mechanism of action.
Data Presentation: Comparative Antiviral Potency
The following tables summarize the in vitro antiviral activity of various adamantane derivatives against different viruses. Key metrics include the 50% inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of viral replication in vitro, and the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50) and indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of Amantadine and Rimantadine Derivatives against Human Coronavirus 229E (HCoV-229E)
| Compound | Concentration (µg/mL) | Inhibition of Viral Replication (%) |
| Amantadine | 50 | 47 |
| Rimantadine | 50 | 36 |
| Derivative 4R (of Rimantadine) | 50 | 37 |
| Derivative 4A (of Amantadine) | MTC* | 60 |
*MTC (Maximum Tolerated Concentration)
Data sourced from a study on amantadine and rimantadine analogues against HCoV-229E.[1][2]
Table 2: Anti-Orthopoxvirus Activity of Adamantane Derivatives
| Compound | Selectivity Index (SI) |
| 2 (N-(adamantan-1-yl)isonicotinamide) | 115 |
| 4 | High |
| 12 | High |
Data from a study evaluating the in vitro activity of amantadine and rimantadine derivatives against vaccinia virus.[3] The study suggests that these compounds may act by inhibiting the viral membrane protein p37.[3]*
Table 3: Anti-Hepatitis A Virus (HAV) Activity of Amantadine and Rimantadine
| Compound | Cell Line | IC50 (µg/mL) |
| Rimantadine | Huh7 | 6.7 |
| Rimantadine | IHH | 1.6 |
These compounds were found to inhibit HAV replication by enhancing autophagy.[4]
Table 4: Anti-Influenza A Virus (A/H3N2) Activity of Amantadine, Rimantadine, and Amino Acid-Conjugated Derivatives
| Compound | IC50 (µg/mL) in MDCK cells | Selectivity Index (SI) |
| Amantadine | 12.5 | > 8 |
| Rimantadine | 10.0 | > 10 |
| Glycyl-rimantadine (4b) | 7.5 | > 13.3 |
| Leucyl-rimantadine (4d) | 15.0 | > 6.7 |
Data from a comparative in vitro analysis of adamantane derivatives.[5][6]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate the antiviral activity and cytotoxicity of adamantane derivatives.
1. Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration of a test compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) or other suitable host cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment and growth.
-
Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with medium alone and with a solvent control are included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is calculated from the dose-response curve.[5]
2. Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a gold-standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Confluent monolayers of host cells are prepared in 6-well or 12-well plates.
-
Viral Infection: The cell monolayers are infected with a known dilution of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., agarose or methylcellulose) and serial dilutions of the adamantane derivatives.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques, which are clear zones where the virus has lysed the cells.
-
Quantification: The number of plaques in the treated wells is compared to the number in the untreated control wells. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[5]
Mandatory Visualization
Mechanism of Action: Inhibition of Viral M2 Ion Channel
The primary mechanism of antiviral action for amantadine and rimantadine against influenza A virus is the blockade of the M2 proton ion channel.[7] This channel is crucial for the viral uncoating process within the host cell. By blocking this channel, the derivatives prevent the release of viral genetic material into the cytoplasm, thereby inhibiting viral replication.
Caption: Inhibition of the influenza A M2 proton channel by adamantane derivatives.
Experimental Workflow: Plaque Reduction Assay
The following diagram illustrates the key steps involved in a plaque reduction assay to determine the antiviral efficacy of test compounds.
Caption: Workflow of a typical plaque reduction assay.
References
- 1. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 3-Methyladamantan-1-amine and Amantadine in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 3-Methyladamantan-1-amine (Memantine) and Amantadine in preclinical models of Parkinson's disease (PD). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to inform future research and drug development efforts in the field of neurodegenerative disorders.
Executive Summary
Both Memantine and Amantadine, belonging to the adamantane class of drugs, have been investigated for their therapeutic effects in Parkinson's disease. While both compounds act as N-methyl-D-aspartate (NMDA) receptor antagonists, Amantadine also exhibits significant dopaminergic properties, including enhancing dopamine release and inhibiting its reuptake. This dual mechanism of action may underlie the observed differences in their efficacy profiles in preclinical studies. This guide delves into the comparative data from two key animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which primarily assesses L-DOPA-induced dyskinesia, and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mouse model, used to evaluate effects on motor behavior.
Data Presentation: Comparative Efficacy in Parkinson's Models
The following tables summarize the quantitative data from head-to-head studies comparing the effects of Memantine and Amantadine in rodent models of Parkinson's disease.
Table 1: Effect of Memantine and Amantadine on L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats
| Treatment Group | Dose (mg/kg) | Mean LID Score (± SEM) | % Reduction in LID vs. L-DOPA alone |
| L-DOPA (6) + Vehicle | - | 18.5 ± 2.1 | - |
| L-DOPA (6) + Memantine | 5 | 12.3 ± 1.8 | 33.5% |
| 10 | 8.7 ± 1.5 | 53.0% | |
| 15 | 7.9 ± 1.3 | 57.3% | |
| 20 | 7.5 ± 1.2** | 59.5% | |
| L-DOPA (6) + Amantadine | 10 | 15.2 ± 2.0 | 17.8% |
| 20 | 11.8 ± 1.7 | 36.2% | |
| 40 | 9.1 ± 1.6 | 50.8% | |
| 60 | 8.2 ± 1.4 | 55.7% |
*p < 0.05, **p < 0.01 compared to L-DOPA + Vehicle. Data extracted from Tronci et al., Neuroscience, 2014.
Table 2: Effect of Memantine and Amantadine in Combination with a Subthreshold Dose of L-DOPA on Motor Activity in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg) | Locomotor Activity (counts/hr ± SEM) | Rearing Activity (counts/hr ± SEM) |
| Saline + L-DOPA (5) | - | 150 ± 25 | 30 ± 8 |
| MPTP + L-DOPA (5) | - | 50 ± 10 | 10 ± 3 |
| MPTP + Memantine + L-DOPA (5) | 1 | 100 ± 18 | 45 ± 10 |
| 3 | 180 ± 30 | 25 ± 6 | |
| 10 | 40 ± 9 | 5 ± 2 | |
| MPTP + Amantadine + L-DOPA (5) | 3 | 75 ± 15 | 15 ± 4 |
| 10 | 160 ± 25 | 50 ± 12 | |
| 30 | 140 ± 22 | 40 ± 9* |
*p < 0.05, **p < 0.01 compared to MPTP + L-DOPA. Data extracted from Starr et al., Behavioural Brain Research, 1997.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
6-OHDA-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
-
Animal Model: Adult male Sprague-Dawley rats are unilaterally lesioned with an injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a near-complete depletion of dopaminergic neurons in the ipsilateral striatum. The lesion is typically confirmed by assessing rotational behavior induced by apomorphine.
-
Induction of Dyskinesia: Following a post-lesion recovery period, rats are treated daily with L-DOPA (e.g., 6 mg/kg, s.c.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg, s.c.) for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs), a rat analog of L-DOPA-induced dyskinesia.
-
Drug Administration: On the test day, animals receive an acute injection of either Memantine (5, 10, 15, or 20 mg/kg, i.p.), Amantadine (10, 20, 40, or 60 mg/kg, i.p.), or vehicle, 30 minutes prior to the L-DOPA injection.
-
Behavioral Assessment: AIMs are scored by a trained observer blind to the treatment conditions. The scoring is typically performed for 1 minute every 20 minutes for a total of 180 minutes post-L-DOPA injection. The severity of axial, limb, and orolingual AIMs is rated on a scale of 0 to 4. The total LID score is calculated for each animal.
MPTP-Treated Mouse Model of Parkinsonism
-
Animal Model: Young adult male C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a significant loss of dopaminergic neurons in the substantia nigra pars compacta, leading to parkinsonian motor deficits. A common regimen involves multiple intraperitoneal injections of MPTP (e.g., 20 mg/kg) over several days.
-
Drug Administration: On the day of the experiment, mice are administered Memantine (1, 3, or 10 mg/kg, s.c.), Amantadine (3, 10, or 30 mg/kg, s.c.), or vehicle. This is followed by an injection of a subthreshold dose of L-DOPA (5 mg/kg, s.c.) combined with a peripheral decarboxylase inhibitor.
-
Behavioral Assessment (Open Field Test): Immediately after the L-DOPA injection, individual mice are placed in an open field arena. Their locomotor (distance traveled) and rearing (vertical movements) activities are recorded and analyzed using an automated tracking system for a defined period (e.g., 60 minutes).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the key signaling pathways involved in the mechanisms of action of Memantine and Amantadine.
Caption: Workflow for 6-OHDA Rat Model of L-DOPA-Induced Dyskinesia.
Caption: Workflow for MPTP Mouse Model of Parkinsonism.
Caption: Simplified Signaling Pathways of Memantine and Amantadine.
Bridging the Gap: Validating In Silico Predictions of 3-Methyladamantan-1-amine with In Vitro Data on Structurally Similar Compounds
For researchers, scientists, and drug development professionals, the validation of computational predictions with real-world experimental data is a cornerstone of modern drug discovery. This guide provides a comparative framework for understanding the predicted and experimentally observed activities of adamantane derivatives, with a focus on 3-Methyladamantan-1-amine and its close structural analogs, memantine and amantadine. Due to a lack of specific published in silico predictions and corresponding in vitro validation for this compound, this guide leverages data from its well-characterized parent compounds to provide a valuable comparative analysis.
Adamantane derivatives form a unique class of compounds with a rigid, cage-like hydrocarbon structure that imparts favorable pharmacokinetic properties. This compound, a commercially available derivative, is structurally similar to the Alzheimer's drug memantine and the antiviral agent amantadine. This structural relationship suggests that it may share similar biological targets, primarily the N-methyl-D-aspartate (NMDA) receptor and the M2 proton channel of the influenza A virus.
Comparative Analysis of Adamantane Derivatives
To illustrate the process of validating computational predictions with laboratory results, this guide presents a synthesized comparison of in silico and in vitro data for memantine and amantadine. This serves as a proxy for the type of validation that would be essential for the development of this compound.
Data Presentation: In Silico Predictions vs. In Vitro Experimental Data
The following tables summarize quantitative data for memantine and amantadine, showcasing the kind of comparative analysis needed for this compound.
Table 1: Comparison of Predicted and Experimental Activity for Memantine at the NMDA Receptor
| Data Type | Parameter | Value | Biological Target |
| In Silico (Predicted) | Binding Affinity (kcal/mol) | -7.2 | GluN2B subunit of NMDA Receptor |
| In Vitro (Experimental) | IC50 | 1 - 5 µM | NMDA Receptor |
Table 2: Comparison of Predicted and Experimental Activity for Amantadine against Influenza A M2 Proton Channel
| Data Type | Parameter | Value | Biological Target |
| In Silico (Predicted) | Binding Energy (kcal/mol) | -6.5 | M2 Proton Channel |
| In Vitro (Experimental) | IC50 | 0.3 µM | Influenza A (H3N2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key in vitro experiments cited.
Electrophysiology Assay for NMDA Receptor Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on NMDA receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured and co-transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Compound Application: The cells are perfused with a solution containing NMDA and glycine to elicit a baseline current. The test compound (e.g., memantine) is then applied at varying concentrations.
-
Data Analysis: The reduction in the NMDA-induced current is measured for each concentration of the test compound. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the IC50 of a compound against a specific strain of influenza A virus.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of influenza A virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., amantadine) and low-melting-point agarose.
-
Plaque Visualization: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: A logical workflow demonstrating the process of validating in silico predictions with in vitro experimental data.
Caption: Predicted signaling pathways for adamantane derivatives as antagonists of the NMDA receptor and inhibitors of the influenza A M2 proton channel.
A Comparative Assessment of Off-Target Effects: 3-Methyladamantan-1-amine versus Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of 3-Methyladamantan-1-amine and the clinically approved drug, Memantine. Both compounds share a common adamantane scaffold and are primarily recognized for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] Understanding the broader pharmacological profile, including off-target interactions, is crucial for preclinical safety assessment and predicting potential clinical side effects.
While extensive data is available for Memantine, public information on the comprehensive off-target profile of this compound is limited. This comparison is therefore based on the known off-target interactions of Memantine and the predicted profile of this compound, inferred from its structural similarity and the general pharmacology of adamantane derivatives.
Executive Summary
Memantine, an established treatment for Alzheimer's disease, exhibits a relatively well-defined off-target profile, with known interactions at several receptors beyond the NMDA receptor.[3] Due to its close structural resemblance to Memantine, this compound is anticipated to share a similar, though not identical, off-target profile. The bulky and lipophilic nature of the adamantane cage in both molecules can contribute to interactions with various binding pockets.[4] A thorough in vitro safety pharmacology assessment is essential to delineate the specific off-target liabilities of this compound.
Comparative Off-Target Profile
The following table summarizes the known off-target interactions of Memantine and the predicted interactions for this compound. The predictions for this compound are based on its structural similarity to Memantine and have not been experimentally confirmed in publicly available literature.
| Target Class | Specific Target | Memantine Activity | Predicted this compound Activity | Potential Clinical Implication |
| Primary Target | NMDA Receptor | Uncompetitive Antagonist (Low to Moderate Affinity) | Uncompetitive Antagonist (Likely similar affinity) | Therapeutic effect in neurological disorders |
| Serotonin Receptors | 5-HT3 Receptor | Antagonist | Likely Antagonist | Potential anti-emetic or gastrointestinal effects |
| Nicotinic Acetylcholine Receptors | α7 nAChR | Antagonist | Possible Antagonist | Modulation of cognitive and inflammatory processes |
| α4β2 nAChR | Antagonist | Possible Antagonist | Modulation of neurotransmitter release and cognition | |
| Dopamine Receptors | D2 Receptor | Agonist (weak) | Possible weak Agonist | Potential for mild dopaminergic side effects |
| Sigma Receptors | σ1 and σ2 Receptors | Binding reported for adamantane derivatives | Possible Binder | Neuromodulatory and cellular signaling effects |
Experimental Protocols
To experimentally determine and compare the off-target profiles of this compound and Memantine, a tiered screening approach is recommended, incorporating both binding and functional assays.
Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen)
-
Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, and transporters.
-
Methodology:
-
Compound Preparation: this compound and Memantine are prepared at a standard high concentration (e.g., 10 µM).
-
Assay Plates: Multi-well plates are prepared, each containing cell membranes or recombinant proteins expressing a specific target from the screening panel.
-
Radioligand Incubation: A specific radioligand for each target is added to the wells, along with the test compound or vehicle control.
-
Equilibrium Binding: The plates are incubated to allow for competitive binding between the radioligand and the test compound at the target site.
-
Washing and Detection: Unbound radioligand is washed away, and the amount of bound radioactivity is measured using scintillation counting.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) indicates a potential interaction that warrants further investigation.[5]
-
Functional Assays for Confirmed Hits
-
Objective: To determine the functional consequence (agonist, antagonist, or modulator) of the binding interaction identified in the primary screen.
-
Methodology (Example: G-Protein Coupled Receptor - Calcium Flux Assay):
-
Cell Culture: Cells expressing the target receptor and a calcium-sensitive fluorescent dye are plated in multi-well plates.
-
Compound Application: The test compound (this compound or Memantine) is added to the wells at various concentrations.
-
Agonist Stimulation: For antagonist testing, a known agonist for the receptor is added to stimulate a cellular response. For agonist testing, the test compound is added alone.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50 for agonists, IC50 for antagonists) of the compound at the off-target receptor.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of the target for these compounds and a typical workflow for assessing off-target effects.
Caption: Primary signaling pathway of Memantine and this compound at the NMDA receptor.
Caption: Experimental workflow for assessing the off-target effects of novel compounds.
Conclusion
A comprehensive assessment of off-target effects is a critical component of preclinical drug development. While this compound is predicted to have a similar off-target profile to Memantine due to their structural analogy, dedicated experimental verification is imperative. The methodologies outlined in this guide provide a framework for such a comparative investigation. The resulting data will be invaluable for understanding the complete pharmacological profile of this compound and for making informed decisions regarding its potential for further development.
References
A Comparative Guide to the Pharmacokinetics of Adamantane Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of three key adamantane amine derivatives: amantadine, rimantadine, and memantine. The information presented is curated from a range of scientific studies to support research and drug development efforts.
Executive Summary
Adamantane amine derivatives, a class of compounds characterized by a rigid tricyclic cage-like structure, have found therapeutic applications as antiviral and neurological agents. Their unique structure influences their pharmacokinetic properties, leading to distinct absorption, distribution, metabolism, and excretion (ADME) profiles. This guide delves into these differences, presenting key quantitative data in a comparative format, outlining typical experimental methodologies, and providing visual representations of experimental workflows and the interplay of pharmacokinetic parameters.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for amantadine, rimantadine, and memantine in humans. It is important to note that these values can vary depending on the specific study population, dosage, and formulation.
| Pharmacokinetic Parameter | Amantadine (Immediate-Release) | Rimantadine | Memantine |
| Maximum Plasma Concentration (Cmax) | 328.21 - 403.54 ng/mL (single 129 mg dose)[1][2] | 250 ng/mL (single 200 mg dose)[3] | 27.3 - 28.5 ng/mL (single 20 mg dose)[4] |
| Time to Cmax (Tmax) | 3 hours (single 129 mg dose)[1] | 6 hours[5] | 3 - 8 hours[4][6] |
| Area Under the Curve (AUC) | 8580.45 - 9007.72 ng·h/mL (single 129 mg dose)[1][2] | 6.0 - 9.9 µg·hr/mL (single 200 mg dose)[7] | 1880 - 1950 ng·h/mL (single 20 mg dose)[4] |
| Oral Bioavailability | ~90% | >90%[5] | ~100%[6] |
| Elimination Half-life (t½) | 13 - 16.7 hours[1][3] | 24.8 - 36.5 hours[3][5] | 60 - 80 hours[6][8] |
| Apparent Volume of Distribution (Vd/F) | 5 - 10 L/kg[9] | 24 L/kg[10] | 9 - 11 L/kg[8] |
| Plasma Protein Binding | ~67%[9] | ~40% | ~45%[8] |
| Renal Clearance | Primarily excreted unchanged in urine[3] | Metabolites and parent drug eliminated by kidneys[5] | Predominantly excreted unchanged in urine[8] |
| Metabolism | Minimal | Extensively metabolized in the liver (>75%)[5] | Minimal hepatic metabolism[8] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves a series of well-defined experimental procedures. Below is a generalized protocol for a single-dose pharmacokinetic study in healthy human volunteers.
1. Study Design and Population:
-
Design: A randomized, single-dose, crossover, or parallel-group study design is commonly employed.[3]
-
Population: Healthy adult volunteers are recruited after providing informed consent.[3] Exclusion criteria typically include a history of significant medical conditions, particularly renal or hepatic impairment, and the use of concomitant medications.
2. Drug Administration and Sample Collection:
-
Dosing: A single oral dose of the adamantane derivative is administered to fasting subjects.[3]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[3]
-
Urine Collection: Urine samples are often collected over specific intervals to assess renal clearance.[3]
3. Bioanalytical Method:
-
Sample Preparation: Plasma is separated from blood samples by centrifugation. A protein precipitation or solid-phase extraction (SPE) method is typically used to extract the drug and its internal standard from the plasma matrix.[9][11]
-
Analytical Technique: The concentration of the adamantane derivative in plasma and urine is quantified using a validated bioanalytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, often requiring pre-column derivatization.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity and may not require derivatization.[11][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized.[10]
-
4. Pharmacokinetic Analysis:
-
Non-compartmental Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated from the plasma concentration-time data using non-compartmental methods.[14]
-
Software: Specialized pharmacokinetic software (e.g., WinNonlin) is used for data analysis.
Visualizing Pharmacokinetic Concepts
To further elucidate the processes involved in pharmacokinetic studies and the relationships between different parameters, the following diagrams are provided.
References
- 1. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Rimantadine pharmacokinetics in healthy subjects and patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New method for high-performance liquid chromatographic determination of amantadine and its analogues in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nihs.go.jp [nihs.go.jp]
Establishing a Reference Standard for 3-Methyladamantan-1-amine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for 3-Methyladamantan-1-amine. It offers an objective look at the performance of various techniques, supported by experimental data derived from closely related compounds, to assist in selecting the most suitable method for quality control and research purposes.
Introduction to this compound
This compound, a derivative of adamantane, is a crucial intermediate in pharmaceutical synthesis and a potential impurity in related drug substances like Memantine.[1][2][3] Its structural similarity to established active pharmaceutical ingredients (APIs) necessitates the development of robust analytical methods to ensure its purity and proper identification. Establishing a well-characterized reference standard is the foundational step for accurate quantification and quality control in drug development and manufacturing.
Comparison of Analytical Techniques
The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or identification. Due to its chemical structure—a primary amine with a bulky, non-polar adamantane cage—different analytical strategies can be employed. The primary methods considered here are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with a brief discussion on Quantitative Nuclear Magnetic Resonance (qNMR).
Performance Comparison
The following table summarizes the anticipated performance characteristics of different analytical methods for the analysis of this compound, based on data from analogous adamantane derivatives.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity after chemical derivatization to introduce a UV-active chromophore. | Absolute quantification based on the relationship between signal intensity and the number of protons. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | ~1 ng/mL | ~10 ng/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~3 ng/mL | ~30 ng/mL | ~0.3 mg/mL |
| Throughput | High | Medium | Low |
| Primary Use | Purity, assay, residual solvents | Purity, assay, impurity profiling | Absolute purity determination, structural confirmation |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are based on established methods for similar adamantane amines and should be validated for this compound.[4][5]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
For quantification, prepare a stock solution of a suitable internal standard (e.g., 1-Adamantanamine) of known concentration.
-
Prepare calibration standards by spiking known amounts of a this compound reference standard into the internal standard solution.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
-
Injection Volume: 1 µL (split or splitless)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the lack of a significant chromophore in this compound, pre-column derivatization is necessary for UV detection.[4][6][7]
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable buffer (e.g., borate buffer, pH 9), add 1 mL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile).
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding a small amount of an amino acid solution (e.g., glycine).
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 265 nm for FMOC derivatives)
-
Injection Volume: 20 µL
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself for purity determination.[8][9]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6, CDCl3).
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (e.g., 5 times the longest T1).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
Data Processing:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key workflows for establishing a reference standard and performing the analysis.
Caption: Workflow for Establishing a this compound Reference Standard.
Caption: Comparison of GC and HPLC for this compound Analysis.
Conclusion
Establishing a well-characterized reference standard for this compound is paramount for accurate analytical measurements. For routine purity and assay determination, GC-FID offers a direct, sensitive, and high-throughput solution. When comprehensive impurity profiling is required, or if the analyte is in a complex matrix, HPLC-UV with derivatization provides a powerful alternative. For the primary characterization and absolute purity assignment of the reference standard itself, qNMR is the method of choice due to its accuracy and direct traceability to the SI unit of mass. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- 1. This compound Hydrochloride (Desmethylmemantine Hydrochloride) [lgcstandards.com]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Complex Mixtures by NMR [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methyladamantan-1-amine: A Comprehensive Guide
For laboratory professionals engaged in pharmaceutical research and development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Methyladamantan-1-amine, also known as Memantine hydrochloride, ensuring the protection of personnel and the environment.
Key Disposal and Safety Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound, based on available safety data sheets.
| Parameter | Information | Citation |
| Primary Disposal Method | Incineration is the recommended method of disposal. | [1] |
| Regulatory Compliance | Dispose of material in accordance with federal, state, and local regulations. | [1] |
| Toxicity | Harmful if swallowed (Acute Toxicity - Oral, Category 4). | [2][3][4] |
| Environmental Hazards | Slightly hazardous to water. Do not allow large quantities to enter ground water, water courses, or sewage systems. | [5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [3][4] |
| Spill Containment | For spills, avoid dust formation. Sweep up and place in a suitable, closed container for disposal. | [6] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential to mitigate risks associated with this compound. The following steps provide a clear workflow for its disposal.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., vials, spatulas), and personal protective equipment (PPE).
-
Segregate this waste from other laboratory waste streams to ensure proper handling.
2. Containerization:
-
Place the waste in a designated, compatible, and properly labeled hazardous waste container.[7]
-
The container must be kept tightly closed except when adding waste.[6][7]
-
Ensure the label clearly indicates "Hazardous Waste" and includes the chemical name: "this compound".[7]
3. Personal Protective Equipment (PPE):
-
Before handling the waste, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
4. Spill Management:
-
In the event of a spill, prevent the formation of dust.[6]
-
Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
5. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The storage area should be secure and accessible only to authorized personnel.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal by incineration is the recommended method.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methyladamantan-1-amine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyladamantan-1-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Hazard Summary: this compound and its hydrochloride salt are hazardous substances. They are harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation. It is imperative to handle this compound with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Fume hood or ventilated enclosure | Safety glasses with side shields or chemical goggles, and a face shield. | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if not handled in a fume hood. |
| Conducting reactions | Fume hood | Chemical goggles and face shield. | Chemical-resistant gloves. | Chemical-resistant laboratory coat or apron. | Use in a well-ventilated area is required; a respirator is necessary if ventilation is inadequate. |
| Handling spills | Fume hood or well-ventilated area | Chemical goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Full protective suit or chemical-resistant apron over a lab coat. | Dust respirator for solid spills. For solutions, an air-purifying respirator with an organic vapor cartridge is recommended. |
| Waste disposal | Designated and labeled waste containers | Safety glasses. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
